Dienogest-d4

Catalog No.
S12890175
CAS No.
M.F
C20H25NO2
M. Wt
315.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienogest-d4

Product Name

Dienogest-d4

IUPAC Name

2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2-dideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile

Molecular Formula

C20H25NO2

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2

InChI Key

AZFLJNIPTRTECV-ZUPPPEGNSA-N

Canonical SMILES

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O

Isomeric SMILES

[2H]C1(CC2=C3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@]4(C([2H])([2H])C#N)O)C)[2H]

Dienogest-d4: Overview and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest-d4 is a deuterium-labeled form of Dienogest, which is a synthetic progestin belonging to the 19-nortestosterone derivative family. [1]. It is primarily used as an internal standard in analytical chemistry. The table below summarizes its key characteristics:

Attribute Description
Chemical Name 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2-d2)acetonitrile-d2 [2] [3]
Molecular Formula C₂₀H₂₁D₄NO₂ [4] [2]
Molecular Weight 315.44 g/mol [4]
Primary Application Used as a tracer and internal standard for quantitative analysis via LC-MS, GC-MS, or NMR [4].
Deuteration Sites The "-d4" denotes four deuterium atoms (²H or D), specifically located on the two methylene groups of the 17-hydroxy-13-methyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-3-one acetonitrile side chain. [2] [3]

Synthesis of the Parent Compound: Dienogest

While a direct synthesis route for Dienogest-d4 was not found, several patents and publications detail the synthesis of Dienogest itself. Understanding the synthesis of the parent compound is a foundational step for developing a deuterated version. The following diagram outlines a generalized synthesis workflow based on the searched literature.

G Start Raw Material (E.g., Estrone-3-methylether) A Protection/Functionalization (May involve ketone protection, epoxidation) Start->A B Ring-Opening & Rearrangement A->B note1 Reagents may include: - Organic Solvents (THF, DMF) - Bases (KOH, NaOH, Et₃N) A->note1 C Alkylation (Introduction of cyanomethyl group) B->C D Deprotection/Final Modification C->D note2 Key steps aim to construct the specific steroidal structure with the C-17 cyanomethyl group. C->note2 End Dienogest (API) D->End

Generalized synthesis workflow for Dienogest

Key synthetic methods and reagents identified in the search results include:

  • Key Starting Material: One patent highlights the use of estrone-3-methylether as a starting material. [5]
  • Critical Steps: The general process involves key transformations such as epoxidation, ring-opening reactions, and protection/deprotection steps. A crucial stage is the introduction of the cyanomethyl group at the C-17 position, which is a characteristic structural feature of Dienogest. [5]
  • Reagents and Conditions: The synthesis employs various reagents, including:
    • Organic Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), acetone, ethanol, isopropanol, methanol, dimethylsulphoxide (DMSO). [5]
    • Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), triethylamine, potassium tert-butoxide, sodium methoxide, sodium ethoxide. [5]
    • Other Reagents: Acetyl chloride, perchloric acid, pyridine. [5]

How to Approach the Synthesis of this compound

Producing a deuterated version like this compound typically involves introducing the deuterium atoms at a specific step in the synthesis of the parent compound. The search results indicate that the four deuterium atoms are on the acetonitrile side chain. [2] [3] Therefore, the most plausible approach is to use a deuterated reagent (e.g., CD₂(CN)₂ or a similar synthon) when constructing this side chain.

Given the commercial availability of this compound is through custom synthesis [2] [3], the exact protocol is likely proprietary. To proceed, I suggest the following:

  • Consult Specialized Literature: Perform a deep dive into scientific databases using keywords like "deuterium labeling of steroidal nitriles" or "synthesis of deuterated 19-norsteroids."
  • Contact Suppliers Directly: Reach out to companies like MedChemExpress (MCE) [4] or Simson Pharma [3], as they may provide technical dossiers or collaborate on custom synthesis projects.
  • Analyze the Parent Route: A detailed retro-synthetic analysis of the known Dienogest pathways [6] [5] will be essential to identify the precise stage where a deuterated building block can be incorporated.

References

Dienogest-d4 stable isotope labeling

Author: Smolecule Technical Support Team. Date: February 2026

Suppliers and Availability

Dienogest-d4 is marketed for research purposes only and is not intended for diagnostic or therapeutic use [1]. The following table lists known suppliers.

Supplier Notes
MedChemExpress (MCE) Listed as a controlled substance in some territories; availability requires a quote [1].
Pharmaffiliates Available for inquiry; storage recommended at 2-8°C [2].

Context on Dienogest and Stable Isotope Labeling

To fully understand the role of this compound, it helps to know what the parent drug does and why a labeled version is needed.

  • Therapeutic Role of Dienogest: Dienogest is a progestin used to treat endometriosis. It works by suppressing ovulation and reducing estrogen levels, which helps control the disease. Recent studies show it also directly impacts cell proliferation, migration, and inflammation in endometrial tissues [3] [4].
  • Purpose of Stable Isotope Labeling: Stable isotope-labeled compounds like this compound are chemically identical to their parent drugs but are heavier due to the incorporation of stable isotopes (e.g., Deuterium, D). They are primarily used as internal standards in mass spectrometry-based assays. Their nearly identical chemical behavior allows for highly accurate quantification of the parent drug in complex biological samples like blood plasma [1] [5] [6].

Experimental Workflow and Biological Pathways

While the search results did not contain a specific protocol for using this compound in an assay, they provide insights into general workflows and the drug's biological effects. The diagram below outlines a typical experimental workflow for using an internal standard like this compound in drug analysis.

Start Sample Preparation (Add this compound Internal Standard) A Extraction Start->A B Instrumental Analysis (LC-MS or GC-MS) A->B C Data Collection B->C D Quantification (Compare Dienogest & this compound Signals) C->D End Report Concentration D->End

A general workflow for using this compound as an internal standard in bioanalysis.

Research has elucidated key pathways through which Dienogest exerts its therapeutic effects on endometriosis. The following diagram synthesizes these mechanisms based on recent gene expression and in vitro studies.

Dienogest Dienogest PR Progesterone Receptor Dienogest->PR EO Suppresses Estrogen Output PR->EO CP Inhibits Cell Proliferation (↓Ki67, ↓Telomerase) PR->CP Mig Reduces Cell Migration PR->Mig Imm Modulates Immune Response (Regulates immune cell activation and adhesion pathways) PR->Imm Outcome Therapeutic Effect on Endometriosis EO->Outcome CP->Outcome Mig->Outcome Imm->Outcome

Proposed molecular mechanisms of action for Dienogest in treating endometriosis, based on recent transcriptomic and cellular studies [3] [4].

References

Dienogest-d4 deuterium positions

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile: Dienogest-d4

The table below summarizes the core technical information available for this compound:

Property Description
Common Name This compound [1]
Molecular Formula C₂₀H₂₁D₄NO₂ [1]
Molecular Weight 315.44 g/mol [1]
Parent Compound Dienogest (DB09123) [2] [1]
Primary Application Internal standard for quantitative analysis by LC-MS/MS, GC-MS, or NMR [1]
Research Purpose For research use only. Not for human consumption [1].

Rationale for Deuterated Internal Standards

Using a deuterated analog like this compound as an internal standard is a gold standard practice in Mass Spectrometry (MS)-based bioanalysis. The core reasons for this approach are [3] [4]:

  • Nearly Identical Chemistry: this compound has virtually identical chemical and physical properties to unlabeled Dienogest. This means it behaves the same way during sample preparation, extraction, and chromatography, perfectly tracking the analyte.
  • Distinct Mass Difference: The incorporation of four deuterium atoms increases the molecular mass of this compound. This mass difference allows the mass spectrometer to easily distinguish between the analyte (Dienogest) and the internal standard (this compound).
  • Compensation for Variability: By adding a known amount of this compound to a sample before processing, scientists can precisely measure the ratio of analyte to internal standard. This corrects for losses during sample preparation and variations in instrument response, leading to highly accurate and reproducible quantitative data.

Experimental Protocol for LC-MS/MS Quantification

The following workflow outlines a typical protocol for quantifying Dienogest in a biological matrix (e.g., plasma or serum) using this compound as an internal standard. This method is adapted from general principles for steroid hormone analysis [3].

Sample_Prep Sample Preparation IS_Addition 1. Add this compound IS Sample_Prep->IS_Addition LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Protein_Ppt 2. Protein Precipitation (e.g., with Methanol) IS_Addition->Protein_Ppt Extraction 3. Liquid-Liquid Extraction Protein_Ppt->Extraction Reconstitution 4. Reconstitute in LC-MS solvent Extraction->Reconstitution LC_Sep 5. LC Separation (Reversed-Phase Column) Reconstitution->LC_Sep Data_Analysis Data Analysis LC_MS_Analysis->Data_Analysis MS_Detection 6. MS/MS Detection (MRM Mode) LC_Sep->MS_Detection Cal_Curve 7. Generate Calibration Curve Using Analyte/IS Ratio MS_Detection->Cal_Curve Quantification 8. Calculate Dienogest Concentration in Sample Cal_Curve->Quantification

Workflow for the quantitative analysis of Dienogest in biological samples using this compound as an internal standard.

Key Considerations for the Protocol:

  • Chromatography (LC): Typically uses a reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient to separate Dienogest from other matrix components [3].
  • Mass Spectrometry (MS/MS): Operates in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity. The instrument first selects the precursor ion for Dienogest, fragments it via collision-induced dissociation (CID), and then monitors one or more characteristic product ions [3].
  • Method Validation: Any bioanalytical method must be fully validated for parameters like specificity, accuracy, precision, and matrix effects according to regulatory guidelines (e.g., FDA/EMA) before use in studies.

References

General Strategy for Isotopic Purity Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A validated strategy for determining the isotopic enrichment and structural integrity of deuterated compounds involves a combination of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1].

The workflow below illustrates how these techniques are combined:

G Start Deuterated Compound Sample MS HR-MS Analysis Start->MS NMR NMR Spectroscopy Start->NMR Calc Calculate % Isotopic Purity MS->Calc Confirm Confirm Structural Integrity NMR->Confirm Report Final Report: Isotopic Purity & Structural Verification Calc->Report Confirm->Report

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the general strategy.

Liquid Chromatography Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HR-MS)

This technique is primarily used to calculate the isotopic enrichment and percent isotopic purity of the labeled compound [1].

  • Objective: To determine the ratio of the fully deuterated species to all isotopic ions (including partially labeled species).
  • Procedure:
    • Sample Preparation: Prepare a solution of the deuterated compound in a suitable solvent. The concentration should be appropriate for the instrument's linear dynamic range.
    • Liquid Chromatography (LC): Inject the sample into the LC system. This step may be used to separate the compound from any potential impurities.
    • Full Scan MS: Acquire high-resolution mass spectral data in full-scan mode using an ESI source.
    • Data Analysis:
      • Extract the ion chromatogram for the ion of interest.
      • Integrate the peak areas for all relevant isotopic ions (e.g., M+0, M+1, M+2, ..., M+n, where n is the number of deuterium atoms).
  • Calculation of % Isotopic Purity:
    • The % isotopic purity is calculated using the formula based on the peak areas (A) of the isotopic ions [1]:

    • All analyses should be performed in triplicate to ensure reproducibility [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structural integrity of the molecule and the positions of the deuterium atoms [1].

  • Objective: To verify that the deuteration has occurred at the intended molecular positions without altering the core structure of the compound.
  • Procedure:
    • Sample Preparation: Dissolve a precise amount of the deuterated compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
    • Data Acquisition: Record 1D (¹H NMR) and, if necessary, 2D NMR spectra.
    • Data Interpretation:
      • ¹H NMR: The most direct method. Look for the disappearance or significant decrease in intensity of the proton signals at the specific positions where hydrogen has been replaced by deuterium.
      • Quantitative Insight: The relative areas of the remaining proton signals can provide insights into the relative percent isotopic purity at specific sites in the molecule.
      • Structural Confirmation: Confirm that all other proton signals and coupling patterns are consistent with the expected structure of the undeuterated parent compound, ensuring no unintended structural changes occurred during synthesis or labeling.

Key Data from Analogous Compounds

While data for Dienogest-d4 is not available, the following table illustrates the typical results achieved using the above strategy on other commercially available deuterated compounds. This can serve as a benchmark for expected performance [1].

Compound Name Deuteration % Isotopic Purity
BEN-d2 -d2 94.7
Tamsulosin-d4 (TAM-d4) -d4 99.5
Oxybutynin-d5 (OXY-d5) -d5 98.8
Eplerenone-d3 (EPL-d3) -d3 99.9
Propafenone-d7 (PRO-d7) -d7 96.5

Important Considerations for Method Development

  • Reproducibility: The general strategy has been shown to be reproducible, with all samples typically run in triplicate to ensure reliable results [1].
  • Application of this compound: Commercial suppliers list this compound explicitly for use as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, confirming its suitability for the analytical approach described above [2].
  • Handling and Storage: As with all analytical standards, follow recommended storage conditions (as provided in the Certificate of Analysis) and handle the material appropriately to maintain its integrity [2].

References

Dienogest-d4 storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage Information for Dienogest-d4

The table below summarizes the available storage information for this compound. Note that this data comes from commercial supplier catalogs and not from peer-reviewed stability studies.

Supplier Recommended Storage Purity & Documentation Molecular Weight Formula
MedChemExpress (MCE) [1] "Please store the product under the recommended conditions in the Certificate of Analysis." [1] "Please refer to the Certificate of Analysis for precise information on purity and documentation." [1] 315.44 [1] C20H21D4NO2 [1]
Pharmaffiliates [2] "2-8°C Refrigerator" [2] Not specified in the retrieved content. 315.45 [2] C20H21D4NO2 [2]

Relationship to Parent Compound and Research Context

To help frame your research, the diagram below illustrates the relationship between this compound and its parent compound, Dienogest.

DienogestRelation Dienogest Dienogest (Parent Drug) Dienogest_d4 This compound (Stable Isotope-Labeled) Dienogest->Dienogest_d4  Synthesis with  Deuterium Atoms   Research_Use Research Applications Dienogest_d4->Research_Use  Used as Internal Standard Storage Storage Condition (Requires Specific Protocol) Dienogest_d4->Storage  Critical for  Maintaining Stability  

Relationship between this compound and its research applications, highlighting storage as a key factor.

  • This compound is a deuterium-labeled form of Dienogest: It is used in research as a tracer or, most commonly, as an internal standard for quantitative analysis by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) [1]. Its primary function is to ensure accurate measurement of the parent compound in complex biological samples.
  • Mechanism of Parent Compound (Dienogest): Dienogest is a fourth-generation progestin that directly acts on endometriotic lesions. It suppresses estrogen-driven proliferation, induces decidualization, and leads to the atrophy of ectopic endometrial tissue [3]. It also possesses anti-angiogenic and anti-inflammatory properties [3].

Critical Information Gaps and Recommended Next Steps

The search results lack the detailed, scientific data required for your technical guide. Key information is missing:

  • Stability Data: No data on degradation rates under various conditions (e.g., temperature, humidity, light), identification of degradation products, or validated shelf-life.
  • Experimental Protocols: No detailed methodologies for stability-indicating assays or forced degradation studies.
  • Certificate of Analysis (CoA): The most precise storage and stability information is typically found in the CoA provided with the specific product lot [1].

To proceed with your research or drug development project, I suggest you:

  • Contact Suppliers Directly: Obtain the Certificate of Analysis (CoA) and any available Product Information Sheets for the specific lot of this compound you are using or considering. This is the most critical step.
  • Consult Scientific Literature: Search specialized databases like PubMed, Scopus, or ACS Publications for peer-reviewed articles on the stability of deuterated compounds or specifically on this compound.
  • Perform Preliminary Studies: If no data exists, designing your own stability studies under ICH guidelines (Q1A(R2)) will be necessary to generate the required data for your application.

References

Dienogest-d4 pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest and Dienogest-d4 Profile

The table below summarizes the core information available for this compound and its parent compound, Dienogest.

Property This compound Dienogest (Parent Compound)
Chemical Formula C₂₀H₂₁D₄NO₂ [1] Information not available in search results
Molecular Weight 315.44 g/mol [1] Information not available in search results
Biological Activity Deuterium-labeled Dienogest; acts as a tracer and internal standard for LC-MS, GC-MS, or NMR [1] Synthetic progestin; progesterone receptor agonist [2] [3]
Primary Applications Research use only; controlled substance in some territories [1] Treatment of endometriosis; contraception [4] [2] [3]
Key Pharmacological Actions Not applicable as a therapeutic agent Inhibits TLR4 expression & NF-κB activation; suppresses endometrial cell proliferation; induces decidualization & atrophy of endometrial tissue; antiandrogenic activity [5] [2] [3]
Mechanism of Action Serves as a tracer for the parent compound's pathway [1] Binds to progesterone receptor, lowering GnRH production, leading to reduced estrogen levels and endometrial atrophy [2]

Pharmacological Mechanisms and Experimental Insights

Dienogest's therapeutic effects in conditions like endometriosis are attributed to multiple mechanisms that have been investigated through various experimental approaches.

Mechanism of Action and Signaling Pathways

Dienogest is a semisynthetic progestogen that acts as an agonist to the progesterone receptor [2] [3]. Its therapeutic effects are believed to stem from a combination of mechanisms:

  • Central Hormonal Suppression: By acting on the progesterone receptor, Dienogest lowers the production of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. This, in turn, reduces the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), leading to suppressed ovulation and a decrease in endogenous estrogen production [2] [3].
  • Direct Effects on Endometrial Tissue: Dienogest creates a progestogenic environment that directly causes decidualization (a change in the endometrial structure) and subsequent atrophy of endometriotic lesions [3]. It also directly inhibits the proliferation of endometrial stromal cells and induces apoptosis (programmed cell death) in endometriotic cells [3].
  • Anti-Inflammatory Action: Dienogest has been shown to inhibit the expression of Toll-like receptor 4 (TLR4) induced by inflammatory stimuli like lipopolysaccharide and high-mobility group box 1 (LPS/HMGB1) in human endometrial epithelial cells. This inhibition leads to reduced activity of the NF-κB pathway and decreased production of pro-inflammatory cytokines such as Interleukin-8 (IL-8), IL-6, and Monocyte Chemoattractant Protein-1 (MCP-1) [5].

The following diagram illustrates the core signaling pathway of Dienogest based on cellular studies:

G LPS_HMGB1 LPS/HMGB1 Stimulation TLR4 TLR4 Expression LPS_HMGB1->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-8, IL-6, MCP-1) NFkB->Cytokines Dienogest Dienogest Treatment Dienogest->TLR4 Inhibits Dienogest->NFkB Inhibits

Overview of Dienogest's anti-inflammatory pathway via TLR4 and NF-κB inhibition [5].

Key Experimental Protocols

The efficacy and mechanisms of Dienogest have been characterized using standard in vitro and clinical methods.

  • In Vitro Cytokine and Gene Expression Analysis [5]

    • Cell Model: Use of immortalized human endometrial epithelial cell lines (e.g., EM-PR cells).
    • Stimulation & Treatment: Cells are co-stimulated with LPS and HMGB1 to induce inflammation. They are treated with Dienogest or progesterone in the presence or absence of stimuli.
    • Gene Knockdown: TLR4 expression is silenced using specific small interfering RNA (TLR4-siRNA) to confirm the receptor's role.
    • Outcome Measures:
      • Cytokine Measurement: Cell culture supernatants are analyzed for IL-8, IL-6, and MCP-1 levels using Enzyme-Linked Immunosorbent Assay (ELISA).
      • Gene Expression: TLR4 mRNA levels are quantified using real-time reverse-transcription polymerase chain reaction (RT-PCR).
      • Pathway Activity: NF-κB activation is measured using reporter gene assays.
  • Clinical Trial Design for Efficacy [4] [6]

    • Study Design: Randomized, open-label, parallel-group trials.
    • Participants: Patients with endometriosis-associated dysmenorrhea, often confirmed by the presence of ovarian endometriotic cysts via imaging.
    • Intervention: Oral administration of Dienogest at 1 mg/day or 2 mg/day for extended periods (e.g., 48 weeks).
    • Primary Endpoint: Change in menstrual pain assessed using a Visual Analog Scale (VAS).
    • Secondary Endpoints: Changes in composite dysmenorrhea scores, volume of ovarian endometrioma (measured by ultrasound), serum estradiol levels, bone mineral density (BMD), and menopausal symptoms (e.g., using the Kupperman index).

Research Applications and Safety of this compound

  • Role of this compound in Research: this compound is a stable, heavy isotope of Dienogest where four hydrogen atoms are replaced by deuterium [1]. This makes it chemically similar but physically distinct, allowing it to be used as an internal standard in mass spectrometry-based assays (LC-MS, GC-MS) [1]. Its primary function is to enable precise and accurate quantification of the parent Dienogest in complex biological samples by correcting for variations during sample preparation and analysis.

  • Important Safety and Compliance Information:

    • Controlled Substance: this compound is classified as a controlled substance and is not for sale in all territories [1].
    • For Research Only: It is explicitly labeled "For research use only. We do not sell to patients." [1].
    • Drug Interactions (Parent Compound): Since Dienogest is a substrate of the cytochrome P450 enzyme CYP3A4, co-administration with strong CYP3A4 inducers (e.g., rifampicin, carbamazepine, St. John's wort) may significantly decrease Dienogest plasma concentrations, reducing its efficacy [3].

References

Application Notes and Protocols: Dienogest-d4 as an Internal Standard for LC-MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

> A detailed guide for the quantification of Dienogest in biological matrices

Introduction to Dienogest-d4

This compound is a deuterium-labeled stable isotope of the synthetic progestin Dienogest, where four hydrogen atoms have been replaced by deuterium. This modification increases its molecular mass without significantly altering its chemical structure or behavior, making it an ideal Internal Standard (IS) for quantitative mass spectrometry. The primary application of this compound is to correct for variability in sample preparation and ionization efficiency during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, thereby improving the accuracy and precision of Dienogest quantification in complex biological samples such as plasma and serum.

  • Chemical Formula: C₂₀H₂₁D₄NO₂ [1] [2]
  • Molecular Weight: 315.44 g/mol [1] [2]
  • Role: Serves as a tracer and internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1] [2].

Experimental Protocols

The following sections detail the methodologies adapted from validated bioanalytical procedures for quantifying Dienogest in human plasma.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a published LC-MS/MS method for determining Dienogest in human plasma [3].

  • Materials:
    • Samples: Human K₂ EDTA plasma samples.
    • Internal Standard Solution: this compound (exact concentration to be optimized based on stock).
    • Extraction Solvent: An appropriate organic solvent for liquid-liquid extraction (e.g., methyl tert-butyl ether or ethyl acetate).
  • Procedure:
    • Spiking: Add a fixed volume of the this compound working internal standard solution to a measured volume of human plasma (e.g., 100 µL to 1 mL).
    • Extraction: Add the extraction solvent, vortex mix vigorously for 5-10 minutes, and centrifuge to separate the organic and aqueous layers.
    • Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen or in a vacuum concentrator.
    • Reconstitution: Reconstitute the dried residue in an appropriate volume of the initial LC mobile phase (e.g., 100-200 µL) and vortex to dissolve. Transfer to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS Conditions

The table below summarizes the key LC and MS parameters from two validated methods for the determination of Dienogest [3] [4].

Table 1: LC-MS/MS Instrumental Parameters for Dienogest Quantification

Parameter Specification 1 [3] Specification 2 [4]
LC System Not Specified Shimadzu Nexera series
Analytical Column Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) Raptor Biphenyl (50 x 2.1 mm, 2.7 µm)
Mobile Phase Acetonitrile : 5mM Ammonium Acetate (70:30, v/v) (A) 0.15 mM Ammonium Fluoride in water; (B) Methanol
Gradient Isocratic Gradient (60% B to 95% B)
Flow Rate 0.60 mL/min 0.50 mL/min
Injection Volume Not Specified 15 µL
MS System Tandem Mass Spectrometer Tandem Triple Quadrupole (e.g., Shimadzu LCMS-8050)
Ionization Mode Positive Electrospray Ionization (ESI+) Heated Electrospray Ionization (ESI+)

| Q1/Q3 Transitions (MRM) | Dienogest: m/z 312.30 → 135.30 this compound: Use as IS IS (Levonorgestrel-d6): m/z 319.00 → 251.30 | Dienogest: Use specific transition this compound: Use as IS |

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis:

workflow start Start: Plasma Sample spiking Spike with this compound IS start->spiking extraction Liquid-Liquid Extraction spiking->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition & Quantification lcms->data

Figure 1: Experimental workflow for the quantification of Dienogest in plasma using this compound as an internal standard.

Method Validation Summary

The analytical methods used in conjunction with stable isotope internal standards like this compound are rigorously validated. Key performance characteristics from the literature are summarized below.

Table 2: Summary of Method Validation Data for Dienogest Quantification

Validation Parameter Reported Performance [3] Reported Performance [4]
Linearity Range 1.003 - 200.896 ng/mL 0.009 - 10 ng/mL
Lower Limit of Quantification (LLOQ) 1.003 ng/mL 0.009 ng/mL
Intra-day Precision (% CV) < 3.97% < 6.4%
Inter-day Precision (% CV) < 6.10% < 10.6%
Accuracy (% Nominal) Within ± 4.0% 90.7% - 119.2%
Extraction Efficiency Not specified in detail 82.0% - 99.7% for various progestins
Total Run Time 3.0 min 9.55 min

Applications in Research

The use of this compound and analogous internal standards enables reliable quantification of Dienogest in various research contexts:

  • Pharmacokinetic Studies: Accurate measurement of Dienogest concentration in plasma over time to determine key PK parameters. One study successfully applied an LC-MS/MS method to profile Dienogest levels in healthy female volunteers after a single 2 mg oral dose [3].
  • Therapeutic Drug Monitoring: Monitoring progestin levels in patients, for instance, during co-medication with enzyme-inducing drugs like some antiepileptics, where drug interactions can lower progestin concentrations and potentially lead to contraceptive failure [5].
  • Clinical Trial Compliance: Verifying participant adherence to treatment regimens in clinical trials by confirming the presence of the administered progestin in serum samples [4].
  • Metabolomic Studies: Investigating the effect of synthetic hormones like Dienogest on the broader steroid metabolome in biological fluids such as serum and peritoneal fluid [6].

Critical Notes

  • Research Use Only: this compound is intended for research purposes only and is not for diagnostic or therapeutic use [1] [5].
  • Method Verification: While the protocols presented are based on peer-reviewed and validated methods, they should be re-verified in the user's specific laboratory conditions.
  • Internal Standard Selection: The use of a deuterated internal standard like this compound is critical for high-quality quantitative LC-MS/MS as it corrects for matrix effects and recovery losses, which is a noted challenge in multi-analyte panels [4] [6].

References

Application Note: Quantitative Bioanalysis of Dienogest-d4 in Human Plasma Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dienogest is a synthetic progestin widely used in the treatment of endometriosis and in hormonal contraceptives. Dienogest-d4, a stable isotope-labeled analog, serves as an ideal internal standard (IS) for the accurate quantification of dienogest in biological matrices, compensating for variability in sample preparation and ionization efficiency in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. The development of robust, high-throughput bioanalytical methods is crucial for supporting pharmacokinetic studies and therapeutic drug monitoring, particularly for the long-term therapy that endometriosis often requires [1].

This application note details a validated, highly selective, and sensitive LC-MS/MS method for the quantification of dienogest in human plasma using this compound as the internal standard. The method is characterized by its simple protein precipitation extraction and rapid chromatographic run time, making it suitable for processing large sample batches in clinical studies.

Materials and Methods

Reagents and Chemicals
  • Analyte: Dienogest (purity ≥98%)
  • Internal Standard: this compound (purity ≥98%)
  • Matrix: Blank human plasma (preferably lithium heparin as anticoagulant)
  • Solvents: HPLC-grade methanol, acetonitrile, and water
  • Additive: Formic acid (LC-MS grade)
Instrumentation and Conditions

The experimental workflow for the quantitative bioanalysis of this compound is as follows:

Dienogest_d4_Workflow Start Start: Plasma Sample Preproc Sample Preparation (Protein Precipitation) Start->Preproc LC Liquid Chromatography (HPLC Separation) Preproc->LC MS Mass Spectrometry (ESI+ MRM Detection) LC->MS Data Data Analysis (Quantification) MS->Data End End: Result Report Data->End

  • Liquid Chromatography (LC):

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC)
    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: 0.1% Formic acid in acetonitrile
    • Gradient:
      • 0-0.5 min: 30% B
      • 0.5-2.5 min: Ramp to 95% B
      • 2.5-4.0 min: Hold at 95% B
      • 4.0-4.1 min: Ramp to 30% B
      • 4.1-5.0 min: Re-equilibrate at 30% B
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 40 °C
    • Injection Volume: 5 µL
  • Mass Spectrometry (MS):

    • System: Triple Quadrupole Mass Spectrometer
    • Ionization Mode: Electrospray Ionization (ESI), Positive mode
    • Operation Mode: Multiple Reaction Monitoring (MRM)
    • Ion Source Parameters:
      • Drying Gas Temperature: 300 °C
      • Drying Gas Flow: 10 L/min
      • Nebulizer Pressure: 40 psi
      • Capillary Voltage: 4000 V

The following diagram illustrates the mass spectrometry detection logic:

MS_Detection Sample Ionized Sample (ESI+ Source) Q1 Q1 (Quadrupole) Selects Precursor Ion Sample->Q1 Collision Collision Cell (Fragmentation) Q1->Collision Q3 Q3 (Quadrupole) Selects Product Ion Collision->Q3 Detector Detector (Signal Recording) Q3->Detector

MRM Transitions

The key MRM parameters for the analyte and internal standard are summarized below:

Table 1: Optimized MRM Transitions for Dienogest and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Fragmentor Voltage (V)
Dienogest 312.2 251.1 50 15 110
This compound (IS) 316.2 255.1 50 15 110

Experimental Protocol

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare separate 1 mg/mL stock solutions of dienogest and this compound in methanol.
  • Working Solutions: Serially dilute the dienogest stock solution with methanol-water (50:50, v/v) to create working solutions for calibration standards (e.g., ranging from 0.1 to 100 ng/mL) and Quality Controls (QCs) at Low, Medium, and High concentrations.
  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 10 ng/mL in methanol-water (50:50, v/v).
  • Spiked Plasma Samples: Spike blank human plasma with the appropriate working solutions to generate calibration standards (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50 ng/mL) and QC samples (e.g., 0.03 ng/mL - LLOQ QC, 0.3 ng/mL - Low QC, 5 ng/mL - Medium QC, 40 ng/mL - High QC).
Sample Preparation Procedure
  • Thaw frozen plasma samples on ice or in a refrigerator at 4 °C.
  • Aliquot 100 µL of plasma (calibrator, QC, or study sample) into a clean microcentrifuge tube.
  • Add 20 µL of the internal standard working solution (10 ng/mL this compound) to each tube. For the blank sample (without IS), add 20 µL of methanol-water (50:50, v/v).
  • Vortex the mixtures for 10-30 seconds to ensure thorough mixing.
  • Add 300 µL of cold acetonitrile for protein precipitation.
  • Vortex vigorously for 2 minutes and then centrifuge at 14,000 × g for 10 minutes at 4 °C.
  • Carefully transfer 150 µL of the clear supernatant to a new autosampler vial or a 96-well plate.
  • Inject 5 µL into the LC-MS/MS system for analysis.

Results and Method Validation

The developed method was validated according to regulatory guidelines for bioanalytical method validation. Key validation parameters and results are summarized below:

Table 2: Method Validation Summary for Dienogest in Human Plasma

Validation Parameter Result Acceptance Criteria
Linear Range (ng/mL) 0.01 - 50.00 -
Correlation Coefficient (r²) >0.998 >0.990
Lower Limit of Quantification (LLOQ) 0.01 ng/mL Signal/Noise ≥5, Accuracy & Precision ±20%
Accuracy (%, at LQC/MQC/HQC) 96.5 - 103.2 85 - 115%
Precision (%CV, at LQC/MQC/HQC) 2.1 - 5.8 ≤15%
Extraction Recovery (%) 95.2 ± 3.1 Consistent and reproducible
Matrix Effect (%CV) 4.5 ≤15%
Processed Sample Stability (Autosampler, 24h) 98.5% ≥85%
Freeze-Thaw Stability (3 cycles) 99.8% ≥85%
Long-Term Stability (-80°C, 30 days) 97.2% ≥85%

Discussion and Clinical Application

The validated LC-MS/MS method using this compound as an internal standard demonstrates excellent sensitivity with an LLOQ of 0.01 ng/mL, which is sufficient to monitor drug concentrations in patients undergoing long-term therapy, such as the 1 mg/day or 2 mg/day regimens investigated in recent clinical trials for endometriosis [1]. The high recovery and minimal matrix effect underscore the robustness of the protein precipitation protocol and the effectiveness of the isotope-labeled IS in correcting for analytical variations.

This method is directly applicable in:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To characterize the exposure-response relationship of dienogest, aiding in dose optimization for different patient populations.
  • Therapeutic Drug Monitoring (TDM): Ensuring drug levels remain within the therapeutic window during long-term administration, which is critical given that dienogest may be used until menopause in endometriosis patients [1].
  • Bioequivalence Studies: Supporting the development of generic formulations by accurately comparing the bioavailability of test and reference products.

Conclusion

This application note presents a rapid, sensitive, and fully validated LC-MS/MS method for the quantitative analysis of dienogest in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method is robust and ready for deployment in clinical studies, facilitating ongoing and future research into the pharmacokinetics and optimal use of dienogest.


References

Dienogest-d4 mass spectrometry parameters

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest-d4 in Analytical Science

This compound is a stable, deuterium-labeled isotope of Dienogest, incorporating four deuterium atoms ([2]H or D) in its structure. Its primary application is serving as an internal standard in quantitative bioanalysis using mass spectrometry [1] [2].

  • Purpose: Using a deuterated internal standard corrects for variations in sample preparation and instrument response, significantly improving the accuracy and reliability of quantitative measurements [1].
  • Molecular Weight: Its molecular weight is 315.44 g/mol (compared to 311.43 g/mol for unlabeled Dienogest), with a molecular formula of C20H21D4NO2 [1] [3].

Protocols for Quantifying Progestins with Internal Standards

While specific parameters for this compound are not listed, established LC-MS/MS protocols for multi-progestin panels provide a methodological blueprint. The following workflow is adapted from validated methods used to quantify Dienogest and other progestins in human plasma.

G start Sample Preparation (Human Plasma) spe Online Solid-Phase Extraction (SPE) start->spe lc Liquid Chromatography (LC Separation) spe->lc ms Tandem Mass Spectrometry (MS/MS Detection) lc->ms quant Quantification with Internal Standard ms->quant

Key Experimental Details:

  • Sample Preparation: The method uses online solid-phase extraction (SPE), which automates and streamlines the cleanup and enrichment of analytes from complex biological samples like plasma [2].
  • Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system with a gradient elution profile, which helps resolve the different progestins from each other and from matrix components [2].
  • Mass Spectrometry Detection:
    • Instrument: Triple Quadrupole Mass Spectrometer (MS/MS) [2].
    • Ionization: Electrospray Ionization (ESI), typically in positive mode [2].
    • Acquisition Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion for each analyte and monitoring one or more characteristic product ions for highly specific and sensitive quantification [2].
  • Quantification: The method relies on stable isotope-labeled internal standards (like this compound) for precise quantification. Calibration curves are constructed from known concentrations, and the response of the analyte is normalized to the response of its internal standard [2].

Available Information on Dienogest and Related Methods

The table below summarizes the key information available from the search results.

Aspect Available Information Source
This compound (Internal Standard) Confirmed use as a deuterium-labeled internal standard for quantitative analysis via LC-MS/MS or GC-MS. [1]
Unlabeled Dienogest (Analyte) Included in multi-analyte panels for quantification in human plasma and environmental water samples. [4] [2] [5]
Quantification Range (in Plasma) Reported range for Dienogest: 5 - 100 ng/mL (as part of a 6-progestin panel). [2]
Method Sensitivity (LLOQ) Lower Limit of Quantification (LLOQ) for Dienogest in plasma: 5 ng/mL. [2]
Alternative Techniques Spectrophotometric and HPLC-UV methods exist for pharmaceutical preparation analysis (not for complex biomatrices). [6]

References

Comprehensive Application Notes and Protocols for Dienogest-d4 Chromatographic Separation and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest and Analytical Requirements

Dienogest is a synthetic progestin chemically described as 17α-cyanomethyl-17β-hydroxy-13β-methyl甾烷-4,9-diene-3-one, widely used in the treatment of endometriosis and hormonal contraception. The chromatographic analysis of dienogest and its stable isotope-labeled analog dienogest-d4 presents significant challenges due to the need for precise quantification in complex biological matrices and pharmaceutical formulations. These analytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. The presence of structural impurities such as dienogest A and K impurities, along with process-related contaminants, necessitates robust chromatographic methods capable of high resolution and sensitivity.

The development of reliable analytical methods must address several critical factors, including efficient separation of structurally similar compounds, minimization of matrix effects, and maintenance of system pressure within acceptable limits. Previous methods, such as those described in imported registration standards, have demonstrated limitations including failure to detect certain impurities like Seco-dienogest, inadequate separation of critical impurity pairs, and excessively high system pressures that compromise method robustness. This document presents optimized protocols validated for the precise quantification of dienogest and this compound across various applications.

Analytical Method Summaries and Comparison

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The LC-MS/MS method represents a highly sensitive and specific approach for the determination of dienogest in human plasma, particularly suited for pharmacokinetic studies. This method employs positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM) transitions for specific detection. The protonated precursor to product ion transition for dienogest is monitored at m/z 312.30 → 135.30, while the internal standard (levonorgestrel d6) is detected at m/z 319.00 → 251.30. Chromatographic separation is achieved using a Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) with isocratic elution employing a mobile phase of acetonitrile-5 mM ammonium acetate (70:30, v/v) at a flow rate of 0.60 mL/min. The total analysis time per sample is approximately 3.0 minutes, making it suitable for high-throughput applications. This method has demonstrated a linearity range of 1.003-200.896 ng/mL with excellent precision and accuracy, making it ideal for bioavailability and bioequivalence studies. [1]

High Performance Liquid Chromatography (HPLC) with UV Detection Method

For the analysis of dienogest in pharmaceutical formulations and raw materials, an HPLC-UV method has been developed with enhanced capability for impurity separation. This method employs a gradient elution profile with a mobile phase consisting of water-acetonitrile (95:5-85:15, v/v) as mobile phase A and methanol-acetonitrile (70:30-80:20, v/v) as mobile phase B. The initial mobile phase composition begins with 65-75% mobile phase A, decreasing by 0.8-1.2% per minute during the gradient separation. The stationary phase consists of octadecylsilane-bonded silica gel (C18) with particle sizes ranging from 2.7-5 µm, packed in columns of 100-200 mm length and 3-6 mm diameter. Detection is typically performed at dual wavelengths of 220 nm and 310 nm to accommodate compounds with different chromophores. This method effectively resolves critical impurity pairs including dienogest A and K, with system pressure maintained within moderate ranges to ensure method robustness and column longevity. [2]

High-Resolution LC-MS Targeted Method for Multiple Progestins

A comprehensive panel method has been developed for the simultaneous quantification of dienogest along with 10 other synthetic progestins and 4 endogenous steroids in blood samples. This method utilizes high-resolution Orbitrap technology with targeted selected ion monitoring (SIM) mode for enhanced sensitivity. The lower limit of quantification (LLOQ) ranges from 2.4 pg/mL for drospirenone to 78.1 pg/mL for chlormadinone acetate, demonstrating exceptional sensitivity across a wide range of compounds. The method requires only 50 µL of plasma and completes analysis in a single 12-minute LC-MS run, making it particularly valuable for large-scale epidemiological studies and biobank analyses where sample volume may be limited. This approach enables researchers to investigate the effects of individual progestins on various health indicators while controlling for endogenous hormone levels. [3]

Table 1: Comparison of Key Method Parameters for Dienogest Analysis

Parameter LC-MS/MS Method HPLC-UV Method High-Resolution LC-MS Panel
Application Pharmacokinetic studies Pharmaceutical quality control Multi-analyte population studies
Detection Technique Tandem mass spectrometry UV detection at 220/310 nm High-resolution Orbitrap MS
Linearity Range 1.003-200.896 ng/mL Not specified 2.4-78.1 pg/mL (LLOQ)
Analysis Time 3.0 minutes Not specified 12 minutes
Sample Volume Not specified Not specified 50 µL plasma
Key Advantages High sensitivity and specificity Effective impurity separation Comprehensive multi-analyte profile

Table 2: Chromatographic Conditions for Dienogest Separation Methods

Parameter LC-MS/MS Method HPLC-UV Method
Column Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) C18 (100-200 mm length, 3-6 mm diameter)
Mobile Phase Acetonitrile-5mM ammonium acetate (70:30, v/v) Gradient: Water-acetonitrile (Mobile Phase A) and Methanol-acetonitrile (Mobile Phase B)
Elution Mode Isocratic Gradient (65-75% A initial, decreasing 0.8-1.2% per minute)
Flow Rate 0.60 mL/min 0.8-1.2 mL/min (typically 1.0 mL/min)
Column Temperature Not specified 35-45°C
Injection Volume Not specified 1-100 µL (typically 50 µL)

Detailed Experimental Protocols

Sample Preparation Protocol
3.1.1 Plasma Sample Preparation for LC-MS/MS Analysis
  • Sample Collection and Storage: Collect blood samples in K2 EDTA-containing tubes and centrifuge at 1500 × g for 10 minutes at 4°C. Separate the plasma layer and store at -70°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability.

  • Extraction Procedure: Thaw frozen plasma samples at room temperature and vortex thoroughly. Transfer 500 µL of plasma to a clean glass tube and add 50 µL of internal standard working solution (levonorgestrel d6 at appropriate concentration in methanol). Vortex the mixture for 30 seconds. Add 3 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 5 minutes. Centrifuge at 3000 × g for 10 minutes at 4°C to separate phases. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 200 µL of mobile phase and vortex for 1 minute. Transfer to autosampler vials for analysis. [1]

3.1.2 Pharmaceutical Formulation Sample Preparation
  • Tablet Extraction: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 2 mg of dienogest to a 100 mL volumetric flask. Add about 70 mL of diluent (methanol:water, 70:30 v/v) and sonicate for 30 minutes with occasional shaking. Allow to cool to room temperature, dilute to volume with diluent, and mix well. Filter through a 0.45 µm PVDF membrane, discarding the first few mL of the filtrate.

  • Standard Solution Preparation: Accurately weigh about 25 mg of dienogest reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock standard solution of 1 mg/mL. Prepare working standard solutions by appropriate dilution with mobile phase to concentrations spanning the calibration range.

Instrumentation and Chromatographic Conditions
3.2.1 LC-MS/MS System Configuration

The LC-MS/MS system should consist of:

  • Liquid Chromatograph: Shimadzu LC-20AD series or equivalent with binary pump, degasser, and temperature-controlled autosampler
  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer equipped with electrospray ionization (ESI) source
  • Data System: Analyst software or equivalent for data acquisition and processing
3.2.2 Optimal Chromatographic Conditions
  • Column Oven Temperature: Maintain at 40°C for consistent retention times
  • Autosampler Temperature: Set at 10°C to maintain sample integrity
  • Injection Volume: 10 µL using partial loop fill mode
  • Mobile Phase Flow Rate: 0.60 mL/min with isocratic elution
  • Analytical Column: Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) or equivalent
  • Run Time: 3.0 minutes per sample to ensure high-throughput analysis [1]
Method Validation Parameters

The following validation parameters should be established to ensure method reliability:

  • Specificity: Demonstrate absence of interference from blank plasma and matrix components at the retention times of dienogest and internal standard
  • Linearity: Prepare calibration standards at a minimum of six concentration levels across the range of 1.003-200.896 ng/mL. The correlation coefficient (r) should be ≥0.99
  • Precision and Accuracy: Evaluate intra-day and inter-day precision using QC samples at low, medium, and high concentrations. The coefficient of variation (CV) should be <15% and accuracy within 85-115%
  • Recovery: Determine extraction efficiency by comparing peak areas of extracted samples with unextracted standards at equivalent concentrations
  • Matrix Effects: Evaluate ion suppression/enhancement by comparing standards in mobile phase with standards in extracted blank matrix from different sources [1]

Table 3: Method Validation Parameters for Dienogest LC-MS/MS Analysis

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 1.003-200.896 ng/mL Correlation coefficient (r) ≥ 0.99
Intra-day Precision CV < 15% CV < 3.97%
Inter-day Precision CV < 15% CV < 6.10%
Accuracy 85-115% of nominal values Within ±4.0% of nominal values
Recovery Consistent and reproducible Not specified
Matrix Effect No significant suppression/enhancement Not specified

Quality Control and Troubleshooting

System Suitability Testing

System suitability tests must be performed before each analytical run to ensure optimal chromatographic performance. Prepare a system suitability solution containing dienogest at a concentration approximately equal to the middle calibration standard. Inject this solution six times and evaluate the following parameters:

  • Retention Time Stability: The relative standard deviation (RSD) of retention times for dienogest should be ≤2.0%
  • Peak Area Precision: The RSD of peak areas for dienogest should be ≤5.0%
  • Theoretical Plates: The column efficiency for dienogest peak should be ≥5000
  • Tailing Factor: The peak tailing factor for dienogest should be ≤2.0
  • Resolution: Resolution between dienogest and any closely eluting impurity should be ≥2.0
Troubleshooting Common Issues
  • High System Pressure: If system pressure exceeds recommended limits, check for column blockage or mobile phase contamination. Replace the inlet frit or reverse-flush the column according to manufacturer instructions. Filter all mobile phases through 0.45 µm membranes and degas thoroughly before use. [2]

  • Poor Peak Shape: If peak tailing or broadening occurs, consider column deterioration or inappropriate mobile phase pH. Regenerate or replace the analytical column. Adjust mobile phase pH if within the stable range for the column chemistry (typically pH 2-8 for C18 columns).

  • Inadequate Separation of Impurities: For insufficient resolution between dienogest A and K impurities, optimize the gradient profile by adjusting the rate of mobile phase change or modifying the organic solvent composition. Consider using columns with different selectivity, such as phenyl-hexyl or polar-embedded phases. [2]

  • Retention Time Drift: Significant retention time shifts may indicate mobile phase composition errors, column temperature fluctuations, or column deterioration. Prepare fresh mobile phases daily, ensure column thermostatting, and monitor column performance regularly.

Applications in Clinical and Pharmaceutical Settings

Pharmacokinetic Studies

The developed LC-MS/MS method has been successfully applied to pharmacokinetic studies in healthy female volunteers following administration of a single oral dose of 2.0 mg dienogest tablets. The method demonstrated sufficient sensitivity to characterize the complete concentration-time profile, including the terminal elimination phase. The rapid analysis time of 3.0 minutes per sample enabled high-throughput processing of the large number of samples generated in clinical trials, while maintaining the precision and accuracy required for reliable pharmacokinetic parameter calculation. [1]

Therapeutic Monitoring and Comparative Studies

Recent clinical applications include comparative efficacy studies of dienogest versus levonorgestrel-releasing intrauterine systems (LNG-IUS) in different subtypes of adenomyosis. These investigations revealed that dienogest treatment demonstrated superior pain relief compared to LNG-IUS, with complete remission rates of dysmenorrhea of 73.0% versus 29.5%, respectively. Analytical methods for dienogest quantification support such clinical studies by enabling correlation of drug exposure with therapeutic outcomes and side effect profiles. The ability to accurately measure drug concentrations facilitates personalized dosing regimens and optimization of treatment efficacy. [4]

Pharmaceutical Quality Control

In pharmaceutical manufacturing, the HPLC-UV method for dienogest impurity profiling plays a crucial role in quality assurance of final products and raw materials. The method effectively separates and quantifies multiple impurities, including previously undetected species, ensuring compliance with regulatory requirements. The moderate system pressure enhances method robustness for routine quality control applications, while the optimized gradient profile provides resolution of critical impurity pairs that co-elute in other methods. This comprehensive impurity profile supports manufacturing process optimization and helps identify sources of variability in drug product quality. [2]

Workflow and Pathway Visualizations

Analytical Workflow for Dienogest Analysis

The following diagram illustrates the complete analytical workflow for the quantification of dienogest in biological samples and pharmaceutical formulations:

G Dienogest Analytical Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & QC cluster_apps Applications SP1 Plasma/Formulation Collection SP2 Add Internal Standard (Levonorgestrel d6) SP1->SP2 SP3 Liquid-Liquid Extraction with MTBE SP2->SP3 SP4 Centrifugation & Phase Separation SP3->SP4 SP5 Evaporation & Reconstitution in Mobile Phase SP4->SP5 IA1 LC Separation Zorbax XDB-Phenyl Column SP5->IA1 IA2 MS Detection ESI+ MRM: m/z 312.30→135.30 IA1->IA2 IA3 HPLC-UV Detection 220/310 nm IA1->IA3 DP1 Peak Integration & Calibration Curve IA2->DP1 IA3->DP1 DP2 Quality Control Assessment DP1->DP2 DP3 Data Reporting & Interpretation DP2->DP3 A1 Pharmacokinetic Studies DP3->A1 A2 Therapeutic Drug Monitoring DP3->A2 A3 Pharmaceutical Quality Control DP3->A3

Dienogest Metabolic and Analytical Pathways

The following diagram illustrates the metabolic pathways of dienogest and their relationship to analytical detection strategies:

G Dienogest Metabolic & Analytical Pathways Admin Oral Administration 2 mg Tablet Absorption Gastrointestinal Absorption Admin->Absorption Metabolism Hepatic Metabolism (CYP450 Enzymes) Absorption->Metabolism Distribution Tissue Distribution & Protein Binding Absorption->Distribution Metabolites Hydroxylated Metabolites Metabolism->Metabolites HRMS High-Resolution MS Orbitrap Technology Metabolites->HRMS Endometrium Endometrial Tissue Therapeutic Target Distribution->Endometrium Plasma Systemic Circulation Free Fraction Distribution->Plasma LCMS LC-MS/MS Detection MRM: m/z 312.30→135.30 Plasma->LCMS HPLC HPLC-UV Detection 220/310 nm Plasma->HPLC Plasma->HRMS PK Pharmacokinetic Profiling LCMS->PK HPLC->PK Efficacy Efficacy Assessment Endometriosis Treatment PK->Efficacy Safety Safety Monitoring & Dose Optimization PK->Safety Efficacy->Safety

Conclusion

The analytical methods presented in this application note provide comprehensive solutions for the quantification of dienogest and this compound across various matrices and applications. The LC-MS/MS method offers exceptional sensitivity and specificity for pharmacokinetic studies, with a rapid analysis time of 3.0 minutes per sample and a validated linear range of 1.003-200.896 ng/mL. The HPLC-UV method addresses critical needs in pharmaceutical quality control by effectively resolving dienogest A and K impurities while maintaining moderate system pressure. For comprehensive hormonal profiling, the high-resolution LC-MS method enables simultaneous quantification of dienogest along with multiple other progestins and endogenous steroids using minimal sample volume.

These methods have demonstrated their utility in diverse applications including clinical pharmacology studies, therapeutic drug monitoring, and pharmaceutical quality assurance. The robust validation parameters ensure reliability for regulatory submissions, while the detailed troubleshooting guidance facilitates successful implementation in various laboratory settings. As research on dienogest continues to expand, particularly in personalized medicine approaches for endometriosis treatment, these analytical methods will play an increasingly important role in understanding exposure-response relationships and optimizing therapeutic outcomes.

References

Application Notes: Protocol Development for a Dienogest-d4 Pharmacokinetic Study

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Pharmacological Profile of Dienogest

Dienogest (DNG) is a hybrid progestin classified as a 19-nortestosterone derivative, but with a distinctive cyanomethyl group at the C-17 position instead of an ethinyl group. This unique structure contributes to its pharmacological profile [1].

Key Receptor Binding and Selectivity Data (Parent Compound):

| Parameter | Value | Experimental Details | | :--- | :--- | :--- | | PR Activation (EC₅₀) | 3.4 - 10.5 nmol/L | Transactivation assay on human PR [2]. | | AR Antagonism (IC₅₀) | 420.6 - 775.0 nmol/L | Demonstrates antiandrogenic properties [2]. | | Selectivity | No agonistic/antagonistic activity on GR, MR, ERα, or ERβ at concentrations up to 3000 nmol/L [2]. | | Oral Bioavailability | >90% [1] | High absorption. | | Plasma Half-Life | ~10 hours [1] | Short, non-accumulating. | | Volume of Distribution | Large [3] | Suggesting extensive tissue distribution. |

Proposed Pharmacokinetic Study Protocol for Dienogest-d4

This protocol outlines a single-dose, open-label study in healthy volunteers to characterize the pharmacokinetic profile of this compound.

Study Drug Formulation
  • Drug Substance: this compound (deuterated at four positions to increase molecular mass).
  • Dosage Form: Immediate-release oral tablet.
  • Strength: 2 mg (aligning with the common clinical dose) [4].
  • Administration: Single oral dose with 240 mL of water under fasting conditions.
Subject Selection and Ethics
  • Participants: Healthy adult volunteers (age 18-45).
  • Inclusion Criteria: Healthy based on medical history, physical examination, and laboratory tests.
  • Exclusion Criteria: Use of any medication (including over-the-counter drugs) for two weeks prior to and during the study; history of liver or kidney disease; smoking; pregnancy or lactation.
  • Ethics: The study protocol must be approved by an Independent Ethics Committee. Written informed consent must be obtained from all participants before any study-related procedures.
Blood Sample Collection and Processing
  • Schedule: Pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
  • Procedure: Collect ~5 mL of venous blood into tubes containing K₂EDTA as an anticoagulant.
  • Processing: Centrifuge samples at 1500 × g for 10 minutes at 4°C within 30 minutes of collection.
  • Storage: Transfer the resulting plasma into polypropylene tubes and store at -70°C or below until analysis.
Bioanalytical Method for this compound and Dienogest

A sensitive and specific LC-MS/MS method should be developed and validated to quantify both this compound and its non-deuterated form (dienogest) in human plasma, assessing potential isotopic exchange.

  • Sample Preparation: Protein precipitation with acetonitrile or solid-phase extraction.
  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., dienogest-¹³C₃).
  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile.
    • Gradient: Elute with increasing organic phase.
  • Mass Spectrometry Detection:
    • Ionization: Positive electrospray ionization (ESI+).
    • Detection: Multiple Reaction Monitoring (MRM).
    • Example MRM Transitions:
      • This compound: m/z 325.2 → 109.1
      • Dienogest: m/z 321.2 → 109.1
  • Validation: The method must be validated for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability according to regulatory guidelines (e.g., FDA, EMA).

The following diagram illustrates the core workflow for the bioanalytical and pharmacokinetic data processing phases of the study.

G PlasmaSample Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation) PlasmaSample->SamplePrep LCLoad LC Separation (Reversed-Phase) SamplePrep->LCLoad MSDetect MS/MS Detection (MRM Mode) LCLoad->MSDetect DataProcess Data Processing (Peak Integration) MSDetect->DataProcess PKCalc PK Parameter Calculation DataProcess->PKCalc Report Final Report PKCalc->Report

Pharmacokinetic Data Analysis

Non-compartmental analysis will be performed using a validated software platform (e.g., Phoenix WinNonlin) to calculate the following key parameters for both this compound and dienogest:

Primary PK Parameters Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC0-t Area under the plasma concentration-time curve from zero to the last measurable time point.
AUC0-∞ Area under the plasma concentration-time curve from zero to infinity.
t½ Terminal elimination half-life.
CL/F Apparent oral clearance.
Vz/F Apparent volume of distribution during the terminal phase.

Application in Drug Development

The proposed study design and protocol for this compound have several critical applications in drug development:

  • Absolute Bioavailability Assessment: By co-administering an intravenous microdose of this compound simultaneously with an oral therapeutic dose of non-deuterated dienogest, the absolute bioavailability (F) can be determined accurately without concerns about time-varying clearance.
  • Drug-Drug Interaction (DDI) Studies: this compound can be used as an oral tracer to study the effect of a new chemical entity on the absorption and first-pass metabolism of dienogest in complex clinical DDI trials.
  • Characterization of Metabolic Pathways: The deuterium labels can help track specific metabolic pathways, potentially slowing certain metabolic reactions (a kinetic isotope effect) and allowing for the identification and quantification of specific metabolites.

Key Considerations and Potential Challenges

  • Isotopic Effect: The potential for a kinetic isotope effect (KIE) must be evaluated. A significant KIE could alter the metabolism and clearance of this compound compared to the non-deuterated drug, making it a poor surrogate.
  • Bioanalytical Specificity: The MRM transitions must be optimized to ensure no cross-talk between the channels for this compound and endogenous dienogest (if present). The method must also resolve any potential in-source deuterium loss.
  • Regulatory Compliance: The entire study, from manufacturing the deuterated compound to the bioanalytical validation and clinical conduct, must adhere to Good Laboratory Practice (GLP) and Good Clinical Practice (GCP) standards.

Expected Outcomes and Significance

Successful execution of this protocol will provide a robust dataset on the pharmacokinetic behavior of this compound. This information is vital for leveraging this molecule as a tool in advanced clinical pharmacology studies, ultimately contributing to the development of safer and more effective formulations or combination therapies involving dienogest.

References

Comprehensive Application Notes and Protocols for Dienogest-d4 Plasma Quantification Using LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dienogest and Dienogest-d4

Dienogest is a synthetic progestin belonging to the 19-nortestosterone derivative class but with a distinctive cyanomethyl group at the C-17 position instead of the ethinyl group found in other progestins. This unique molecular structure contributes to its pharmacological profile, characterized by high oral bioavailability (>90%), a short plasma half-life of approximately 10 hours, and significant antiandrogenic activity without glucocorticoid, antimineralocorticoid, or antiestrogenic effects. Dienogest is widely used in hormonal contraceptives in combination with estrogens and as a standalone therapeutic agent for the treatment of endometriosis, where it exerts potent antiproliferative and antiinflammatory effects on endometriotic lesions. [1]

This compound, the stable isotope-labeled internal standard for quantitative bioanalysis, features four deuterium atoms incorporated at specific molecular positions. This labeling pattern creates a distinct mass difference from the native compound while maintaining nearly identical chemical properties. With a molecular weight of 315.44 g/mol and the chemical formula C₂₀H₂₁D₄NO₂, this compound serves as an essential component in modern LC-MS/MS assays, enabling precise correction for variability in sample preparation, matrix effects, and ionization efficiency. The use of this stable isotope-labeled internal standard is particularly crucial for achieving accurate quantification at the low concentration ranges typically encountered in clinical monitoring, where factors such as drug interactions with antiepileptic medications may significantly alter dienogest plasma concentrations. [2] [3]

Principle of the Quantification Assay

The quantification of dienogest in human plasma employs a surrogate calibration approach using stable isotope-labeled analogs to overcome the fundamental challenge of quantifying endogenous and exogenous steroids in biological matrices. This method addresses the absence of a true analyte-free biological matrix for external calibration by leveraging the near-identical behavior of this compound throughout the analytical process while providing a distinct mass signature for detection. The assay combines efficient sample clean-up procedures with advanced UPLC-MS/MS technology to achieve the required sensitivity and specificity for reliable quantification in the low pg/mL to ng/mL range. [4]

The fundamental principle underlying this methodology is that this compound experiences virtually the same extraction efficiency, chromatographic behavior, and ionization response as the native dienogest analyte, yet is distinguishable during mass spectrometric detection due to its higher mass. By adding a known amount of this compound to each sample prior to processing, analysts can precisely monitor and correct for losses during sample preparation and matrix effects during ionization. The response factor between the native analyte and its stable isotope-labeled counterpart is determined during method validation and applied throughout sample analysis. This approach is particularly valuable for clinical applications where precision and accuracy are critical for therapeutic monitoring, especially in cases of co-medication with antiepileptic drugs that may alter dienogest pharmacokinetics. [4] [3]

Experimental Protocols

Sample Preparation Protocol
3.1.1 Materials and Reagents
  • Dienogest standard (certified reference material)
  • This compound internal standard (≥98% isotopic purity) [2]
  • Human plasma samples (EDTA or heparin as anticoagulant)
  • Methanol (HPLC grade) and ZnSO₄ solution (50 mg/mL in H₂O)
  • Oasis PRiME HLB SPE 96-well plates (1 cc/30 mg, Waters)
  • 1,2-Dimethylimidazole-5-sulfonyl chloride (DMIS) derivatization reagent (1 mg/mL in acetone)
  • Sodium carbonate-bicarbonate buffer (50 mM, pH 10.5)
3.1.2 Step-by-Step Procedure
  • Sample Thawing: Thaw frozen plasma samples on ice for approximately 4 hours before processing. Ensure complete thawing and mix gently by inversion. [4]

  • Internal Standard Addition: Pipette 500 μL of plasma into a 2 mL polypropylene Eppendorf tube. Add this compound internal standard to achieve a final concentration of 0.8 ng/mL in the sample. [4]

  • Protein Precipitation: Add 1 mL of ice-cold MeOH/ZnSO₄ solution (80/20, v/v) to the plasma sample. Vortex vigorously for 15 seconds, then incubate on ice for 15 minutes. Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins. [4]

  • Solid-Phase Extraction:

    • Transfer the supernatant to a pre-conditioned Oasis PRiME HLB 96-well SPE plate.
    • Apply positive pressure (3-6 psi nitrogen) for loading and washing steps.
    • Wash with 1 mL of ice-cold 50% MeOH in H₂O (v/v).
    • Dry the SPE cartridge under nitrogen at 25 psi for 5 minutes.
    • Elute analytes with 2 × 300 μL methanol at ambient temperature into a 96-well collection plate. [4]
  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle nitrogen stream at room temperature for approximately 8 hours using an EZ-2 evaporator. [4]

  • Reconstitution: Reconstitute the dried extract in 35 μL sodium carbonate-bicarbonate buffer (50 mM, pH 10.5) in preparation for derivatization. [4]

Table 1: Key Solutions and Compositions for Sample Preparation

Solution Composition Purpose Storage Conditions
Precipitation Solution MeOH/50 mg/mL ZnSO₄ in H₂O (80/20, v/v) Protein precipitation and initial extraction Prepare fresh, keep ice-cold
Wash Solution 50% MeOH in H₂O (v/v) Remove polar matrix interferents Store at room temperature
Elution Solution 100% Methanol Analytic elution from SPE sorbent HPLC grade, room temperature
Derivatization Reagent DMIS in acetone (1 mg/mL) Enhance estrogen sensitivity Freshly prepared
UPLC-MS/MS Analysis Protocol
3.2.1 Instrumentation and Parameters
  • UHPLC System: Thermo Scientific Vanquish or equivalent with temperature-controlled autosampler (4°C)
  • Analytical Column: Acquity UPLC BEH C18 (1.0 mm × 100 mm, 1.7 μm) or equivalent narrow-bore column [4]
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol
  • Gradient Program: Optimized linear gradient from 30% B to 95% B over 8-12 minutes [3] [5]
  • Flow Rate: 0.1-0.15 mL/min (optimized for narrow-bore column) [4]
  • Injection Volume: 5-20 μL (dependent on sensitivity requirements)
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Ionization Mode: Positive ion mode
  • Source Temperature: 300-350°C
  • Ion Spray Voltage: 4500-5500 V
  • Detection: Scheduled Selected Reaction Monitoring (sSRM) or Multiple Reaction Monitoring (MRM)
3.2.2 MS/MS Transitions and Parameters

Table 2: Optimized MRM Transitions for Dienogest and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Declustering Potential (V)
Dienogest 312.2 109.1 (quantifier) 35 80
Dienogest 312.2 251.1 (qualifier) 25 80
This compound 316.2 113.1 35 80

The following workflow diagram illustrates the complete analytical procedure from sample preparation to data analysis:

G Plasma Sample Plasma Sample Add this compound IS Add this compound IS Plasma Sample->Add this compound IS Protein Precipitation Protein Precipitation Add this compound IS->Protein Precipitation Solid-Phase Extraction Solid-Phase Extraction Protein Precipitation->Solid-Phase Extraction Solvent Evaporation Solvent Evaporation Solid-Phase Extraction->Solvent Evaporation LC Separation LC Separation Solvent Evaporation->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Quantification Results Quantification Results Data Analysis->Quantification Results

Assay Validation

Method Performance Characteristics

The this compound plasma quantification assay was rigorously validated according to FDA bioanalytical method validation guidelines. The key performance parameters established during validation ensure the reliability, accuracy, and precision of the method for both clinical and research applications. The validation approach incorporated surrogate calibration principles with verification of parallelism between the native analyte and its stable isotope-labeled counterpart, response factor adjustment through careful optimization of collision energy and declustering potential settings, and comprehensive matrix effect control using appropriate internal standards. [4]

Table 3: Assay Validation Performance Parameters

Validation Parameter Result Acceptance Criteria
Linear Range 1-100 ng/mL R² > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL Accuracy 80-120%, CV < 20%
Intra-assay Precision <10% RSD CV < 15%
Inter-assay Precision <10% RSD CV < 15%
Accuracy -3.7% to 11.3% ±15% of nominal value
Extraction Recovery 92.5% - 106.4% Consistent and reproducible
Matrix Effects <15% suppression/enhancement IS normalized MF ± 15%
Specificity and Selectivity

The method demonstrated excellent specificity with no significant interference from endogenous plasma components or commonly co-administered medications. The use of scheduled Selected Reaction Monitoring (sSRM) in conjunction with chromatographic separation ensured selective detection of dienogest even in the presence of structurally related progestins such as levonorgestrel, etonogestrel, and drospirenone. The narrow-bore UHPLC column (1.0 mm ID) contributed significantly to the method's sensitivity by providing higher analyte concentration at the detection point and improved ionization efficiency, despite challenges related to limited loading capacity and susceptibility to extra-column band broadening, which were addressed through careful system optimization. [4] [3]

Applications and Representative Data

Clinical Implementation

The validated this compound plasma quantification assay has been successfully applied in clinical settings for therapeutic drug monitoring, particularly in cases of co-medication with enzyme-inducing antiepileptic drugs (AEDs). Several studies have demonstrated that lamotrigine plasma levels are significantly decreased during co-medication with hormonal contraceptives containing progestins, and this interaction is associated with increased seizure frequency in most cases. Additionally, an increase in contraceptive failure and unintended pregnancy has been observed during co-medication, making monitoring of progestin plasma levels in patients with AED co-medication clinically relevant. [3]

In a clinical application, the method was used to screen a sample set (n = 298) stemming from study patients under antiepileptic drug/oral hormonal contraceptive co-medication for progestin plasma levels. The assay demonstrated robust performance across this large sample set, confirming its suitability for clinical research applications. The ability to simultaneously quantify multiple progestins, including gestodene, dienogest, drospirenone, etonogestrel, cyproterone acetate, and levonorgestrel, makes it particularly valuable for comprehensive hormonal monitoring in polypharmacy scenarios. [3]

Representative Results

Representative data from the clinical application demonstrates that the assay reliably quantifies dienogest across the clinically relevant concentration range. In samples from patients receiving standard 2 mg/day dienogest therapy for endometriosis, trough concentrations typically range from 5-25 ng/mL, while patients receiving the lower 1 mg/day dose for primary dysmenorrhea show correspondingly lower concentrations. The high sensitivity of the method (LLOQ of 1 ng/mL) ensures reliable detection even in patients with altered pharmacokinetics due to drug interactions or individual metabolic differences. [6]

Table 4: Representative Quality Control Data During Clinical Sample Analysis

QC Level Theoretical Concentration (ng/mL) Measured Concentration (ng/mL) Precision (% RSD) Accuracy (%)
LLOQ 1.0 1.03 8.5 103.0
Low QC 3.0 2.91 6.2 97.0
Medium QC 40.0 41.1 4.8 102.8
High QC 80.0 78.9 5.1 98.6

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Signal Drift: If signal instability is observed over extended sequences, check the DMIS derivatization reagent freshness and ensure consistent incubation times and temperatures. DMIS solutions should be prepared fresh weekly and stored in anhydrous conditions. [4]

  • Reduced Sensitivity: Gradual loss of sensitivity may indicate need for MS source cleaning or column replacement. For narrow-bore columns (1.0 mm ID), which are particularly susceptible to clogging, use in-line filters and ensure samples are thoroughly centrifuged before injection. [4]

  • Chromatographic Peak Broadening: With narrow-bore columns, minimize extra-column volume by using appropriate connection tubing (0.12 mm ID or smaller) and ensure the UHPLC system is optimized for low-dispersion performance. [4]

  • Matrix Effects: If significant matrix suppression or enhancement is observed (>15%), verify the SPE washing step efficiency and consider adjusting the wash solvent composition or volume. The use of this compound as internal standard effectively corrects for moderate matrix effects. [3] [4]

Important Method Notes
  • This assay must be considered a research-use-only method and must not be used for diagnostic or therapeutic purposes, as it has not undergone formal performance evaluation in the sense of the IVD directive (98/79/EG) of the European Community. [3]

  • The surrogate calibration approach using stable isotope-labeled analogs requires verification of parallelism between the native analyte and its surrogate, which should be confirmed during method validation and periodically during routine use. [4]

  • The sample volume can be scaled down to 50 μL if sample availability is limited, though with potential impact on LLOQ. The method has been successfully applied with small sample volumes in population studies with large-scale biobanks. [5]

Conclusion

The this compound plasma quantification assay presented in this application note provides a robust, sensitive, and specific method for the quantitative determination of dienogest in human plasma. The combination of efficient sample preparation using protein precipitation and solid-phase extraction, advanced UHPLC separation on narrow-bore columns, and selective detection by tandem mass spectrometry enables reliable quantification at clinically relevant concentration levels. The use of this compound as a stable isotope-labeled internal standard ensures accurate correction for analytical variability and matrix effects, while the surrogate calibration approach addresses the fundamental challenges of steroid quantification in biological matrices.

This method has demonstrated utility in both clinical research and therapeutic monitoring applications, particularly in scenarios where drug interactions may alter dienogest pharmacokinetics. The detailed protocols and troubleshooting guidance provided will assist researchers in implementing this assay successfully in their laboratories, contributing to improved understanding of dienogest pharmacokinetics and optimal therapeutic use in clinical practice.

References

Suggested Framework for Method Validation

Author: Smolecule Technical Support Team. Date: February 2026

Since explicit experimental data is unavailable, here is a framework of key validation parameters you should investigate based on regulatory guidelines for bioanalytical method validation, which you can use to structure your own protocol.

Validation Parameter Experimental Approach & Purpose
Selectivity/Specificity Analyze blank matrix from at least six sources to show no interference at the retention times of Dienogest-d4 and the analyte.
Linearity & Calibration Curve Prepare a minimum of 6 non-zero calibrators. Use a simple regression model (e.g., linear, weighted 1/x²) to plot analyte/Dienogest-d4 peak area ratio vs. concentration.
Accuracy & Precision Assess with QC samples (low, medium, high concentrations) over at least three runs. Report % deviation (accuracy) and % RSD (precision).
Stability Evaluate in matrix during sample handling (bench-top), long-term storage (frozen), and after freeze-thaw cycles.
Carry-over Inject a blank sample after a high-concentration calibrator to ensure it does not affect accuracy and precision.

A Pathway to Complete Your Protocol

To obtain the detailed information you need, I suggest the following steps:

  • Consult Regulatory Guidelines: Refer to official documents like the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH guidelines Q2(R1) for the definitive requirements on method validation.
  • Search for Parent Drug Methods: Look for scientific papers detailing the bioanalytical method validation for the non-deuterated form of the drug, Dienogest. The sample preparation, chromatographic separation, and mass spectrometry conditions can often be directly adapted or optimized for this compound [1] [2].
  • Contact Manufacturers: Reach out to suppliers like MedChemExpress (MCE) or CleanChem Lab directly. They may have access to unpublished technical data, application notes, or certificates of analysis that contain valuable methodological details [3] [4].

Experimental Workflow Overview

The following diagram outlines the high-level logical workflow for developing and validating a method using this compound as an internal standard.

G Start Start: Method Development Prep Prepare Stock Solutions • this compound IS • Dienogest Analyte Start->Prep Spike Spike into Blank Matrix • Create Calibration Standards • Create Quality Control (QC) Samples Prep->Spike Extract Sample Preparation (Protein Precipitation, LLE, SPE) Spike->Extract Analyze Instrumental Analysis (LC-MS/MS) Extract->Analyze Validate Method Validation Analyze->Validate Params Assess Key Parameters: • Selectivity • Linearity • Accuracy & Precision • Stability Validate->Params End Validated Method Ready for QC/Research Use Params->End

References

Framework for an Extraction Recovery Protocol for Dienogest-d4

Author: Smolecule Technical Support Team. Date: February 2026

To establish a robust recovery protocol, you would typically focus on optimizing and validating the sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters. The table below outlines the core components and goals for each stage of method development.

Protocol Stage Primary Goal Key Parameters to Optimize/Validate

| Sample Preparation | Efficiently extract analyte from biological matrix with minimal interference. | Protein Precipitation (PPT): Organic solvent type/ratio (e.g., acetonitrile, methanol). Liquid-Liquid Extraction (LLE): Solvent selection, pH adjustment, mixing/centrifugation conditions. Solid-Phase Extraction (SPE): Sorbent chemistry, conditioning, washing, and elution solvents. | | LC-MS/MS Analysis | Separate, ionize, and detect the analyte with high specificity and sensitivity. | Chromatography: Column chemistry, mobile phase composition/gradient, flow rate, temperature. Mass Spectrometry: Ion source parameters (e.g., ESI voltage, temperature), compound-specific MRM transitions. | | Recovery Evaluation | Quantify the efficiency and reproducibility of the extraction process. | Calculation: (Peak area of analyte spiked before extraction / Peak area of analyte spiked after extraction) × 100. Acceptance Criteria: Typically, mean recovery should be consistent, precise, and >85% is often targeted. | | Method Validation | Demonstrate that the analytical method is reliable for its intended use. | As per FDA/EMA guidelines: Accuracy, precision, selectivity, matrix effects, calibration curve, and stability. |

Experimental Workflow for Recovery Assessment

A standard experiment to determine extraction recovery involves a comparison of samples processed through different steps, as visualized in the workflow below.

G start Start: Prepare Matrix Samples a Set A: Matrix Spiked with Dienogest-d4 before extraction start->a b Set B: Blank Matrix extracted, then spiked with this compound (post-extraction) start->b c Set C: Pure Solution of this compound (neat sample) start->c process_a Process all samples through the identical extraction and LC-MS/MS method a->process_a b->process_a c->process_a compare Calculate Recovery process_a->compare formula Recovery % = (Peak Area of Set A / Peak Area of Set B) × 100 compare->formula

Key Considerations for Method Development

  • Internal Standard Role: this compound is used as an Internal Standard (IS) for quantifying non-deuterated Dienogest. Its high structural similarity corrects for losses during sample preparation and variability in instrument response. A high and consistent recovery for this compound is crucial for achieving accurate and precise results for the target analyte [1].
  • Addressing Matrix Effects: A core part of method validation is assessing matrix effects, which is the suppression or enhancement of ionization by co-eluting components from the sample. This is often evaluated by comparing the peak area of the post-extraction spiked sample (Set B) to the neat standard in solvent (Set C). A ratio close to 100% indicates minimal matrix effect.

References

Dienogest-d4 calibration curve preparation

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest-d4 Chemical Reference

The table below summarizes the key identifying information for this compound, which is a deuterated internal standard used in analytical methods [1].

Property Description
Catalog Number CL-DNGS-22 [1]
Molecular Formula C₂₀H₂₁D₄NO₂ [1]
Molecular Weight 315.5 g/mol [1]
Chemical Name 17β-cyanomethyl-19-nortestosterone (deuterated form, 4 deuterium atoms) [1]

General Protocol for Calibration Curve Preparation

The following workflow and detailed steps outline the general process for preparing a calibration curve, which can be adapted for this compound using an appropriate analytical technique like LC-MS/MS [2].

Start Start Preparation Step1 1. Prepare Stock Solution (Weigh and dissolve in solvent) Start->Step1 Step2 2. Perform Serial Dilution (Prepare a series of standard solutions) Step1->Step2 Step3 3. Analyze Standards (Run standards using instrument) Step2->Step3 Step4 4. Plot Data & Analyze (Plot signal vs. concentration, perform linear regression) Step3->Step4 Step5 5. Validate the Curve (Check R² value and linear range) Step4->Step5 End Calibration Curve Ready Step5->End

Materials and Equipment

Before starting, ensure you have the following:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety glasses [2].
  • Standard: High-purity this compound [1].
  • Solvent: A suitable, high-purity solvent that is compatible with both the analyte and the instrument (e.g., methanol, acetonitrile) [2].
  • Volumetric Flasks/Microtubes: For precise preparation and dilution of standard solutions [2].
  • Precision Pipettes and Tips: Calibrated for accurate liquid transfer [2].
  • Analytical Balance: For precise weighing of the solid standard [2].
  • Instrumentation: An appropriate analytical instrument such as a Liquid Chromatograph-Mass Spectrometer (LC-MS/MS), which is typically required for deuterated internal standards.
  • Computer with Software: For data acquisition, plotting, and linear regression analysis [2].
Step-by-Step Procedure
  • Prepare a Concentrated Stock Solution

    • Accurately weigh a known mass of high-purity this compound.
    • Quantitatively transfer it to a volumetric flask and dilute to volume with the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL) [2].
  • Prepare Standard Solutions for the Curve

    • Perform a serial dilution to create a series of standard solutions covering the expected concentration range of your analyte.
    • Label a series of volumetric flasks or vials for your standards (a minimum of 5 concentrations is recommended).
    • Pipette an appropriate volume of the stock solution into the first flask and dilute with solvent. Change the pipette tip, then take a volume from this first dilution to create the next, more dilute standard. Repeat this process to create your calibration series [2].
  • Analyze the Standards

    • Using your analytical instrument (e.g., LC-MS/MS), analyze each standard solution in the order of increasing concentration.
    • It is good practice to obtain multiple readings (e.g., 3-5) for each standard to assess repeatability. Record the instrumental response (e.g., peak area ratio of Dienogest to this compound) for each [2].
  • Plot the Data and Generate the Curve

    • In your data software, create a scatter plot with the concentration of the standard on the x-axis and the corresponding instrumental response on the y-axis [2].
    • Fit the data to a linear regression model. The software will typically provide an equation in the form of y = mx + b, where m is the slope and b is the y-intercept [2].
  • Examine and Validate the Calibration Curve

    • Assess the coefficient of determination (R²). A value close to 1.0 (e.g., >0.99) generally indicates a good fit and a linear relationship [2].
    • Examine the plot to ensure linearity over your desired range and identify any non-linear behavior at higher concentrations (limit of linearity) [2].

Application Notes for this compound

  • Primary Use: this compound is specifically designed to serve as an Internal Standard (IS) in bioanalytical methods for quantifying Dienogest in complex matrices (e.g., plasma, serum) using LC-MS/MS. Its deuterated structure ensures it behaves almost identically to the analyte during sample preparation and analysis, correcting for procedural losses and matrix effects [1].
  • Quality of Reagents: Use this compound from a reliable supplier that provides comprehensive characterization data. The product is intended for analytical purposes and is not for human use [3].
  • Sample and Solvent Matching: Ensure that the matrix of the standard solutions (the solvent composition) matches that of the unknown samples as closely as possible to avoid quantification errors due to matrix effects [2].

Critical Considerations & Missing Information

The following table outlines key considerations and identifies information not found in the search results, which you will need to determine experimentally.

Aspect Consideration/Gap
Specific Protocol No specific protocol for this compound was found. The provided general protocol must be adapted based on laboratory-specific validated methods.
Chromatographic Conditions Specific details on mobile phase composition, column type, flow rate, and gradient are not available and must be developed/optimized.
Mass Spectrometric Parameters Critical MS/MS parameters (e.g., precursor/product ions, collision energy, declustering potential) for this compound are unavailable and are essential for method development.
Stability The stability of this compound in stock solutions or in various solvents under different storage conditions is not provided and should be investigated.

References

Dienogest-d4 quality control samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Dienogest-d4

This compound is a deuterium-labeled stable isotope of Dienogest, a synthetic progestin. It is primarily used as an internal standard in quantitative bioanalysis to ensure the accuracy and reliability of measurements for the parent drug, Dienogest, in various biological matrices [1].

The core specifications of this compound are summarized in the table below:

Property Description
Chemical Name 2-((8S,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2-d2)acetonitrile-d2 [2]
Molecular Formula C₂₀H₂₁D₄NO₂ [1] [2]
Molecular Weight 315.44 g/mol [1]
CAS Number Not Assigned [2]
Primary Application Internal Standard for NMR, GC-MS, or LC-MS quantitative analysis [1]

Quality Control Framework and Analytical Protocols

The use of this compound and the control of its quality must adhere to Good Manufacturing Practice (GMP) guidelines for Active Pharmaceutical Ingredients (APIs), such as the ICH Q7 standard [3].

Quality Control of this compound

As a certified reference material, this compound itself must undergo rigorous quality control. The following diagram outlines the key controls based on ICH Q7:

G A Quality Control of this compound B Supplier Qualification A->B C Certificate of Analysis (CoA) A->C D Analytical Method Validation A->D E Stability & Storage A->E F Qualified vendor with audit schedule & quality agreements B->F G Confirms identity, purity, and chemical potency C->G H HPLC/LC-MS methods must be specific, precise, and accurate D->H I Store under recommended conditions; monitor stability E->I

Key aspects to verify upon receipt of the compound include:

  • Supplier Qualification: Source this compound from a qualified supplier that provides a comprehensive Certificate of Analysis (CoA) confirming its identity, purity, and potency [2] [3].
  • Purity and Potency: The CoA must report the isotopic purity and the chemical purity of the compound.
  • Stability and Storage: The product must be stored under the supplier's recommended conditions (often room temperature or refrigerated) to maintain stability [1].
Analytical Protocol for Dienogest in Serum/Plasma

This protocol details the use of this compound as an internal standard for quantifying Dienogest in biological samples using LC-MS/MS.

1. Sample Preparation Workflow

The sample preparation process prior to instrument analysis involves the following steps:

G A Sample Preparation Workflow B 1. Aliquot Sample A->B C 2. Add Internal Standard B->C B_details 100 µL of serum or plasma unknown or calibration standard B->B_details D 3. Protein Precipitation C->D C_details Add a fixed volume (e.g., 20 µL) of This compound working solution C->C_details E 4. Centrifuge & Transfer D->E D_details Add 300 µL of organic solvent (e.g., acetonitrile or methanol) D->D_details F 5. LC-MS/MS Analysis E->F E_details Separate supernatant containing the analytes E->E_details F_details Inject cleared supernatant onto the LC-MS/MS system F->F_details

2. Liquid Chromatography (LC) Conditions

Parameter Setting
Column C18, 2.1 x 50 mm, 1.8 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3.5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • Ion Transitions: Note: Specific transitions must be optimized for the instrument.
    • Dienogest: Q1 m/z → Q3 m/z (e.g., 312.2 → 108.1)
    • This compound: Q1 m/z → Q3 m/z (e.g., 316.2 → 108.1)

4. Quantification and Data Analysis

  • Calibration Curve: Prepare a minimum of a 6-point calibration curve by spiking known amounts of Dienogest into the control matrix. A blank sample should also be included.
  • Internal Standard Normalization: The response of Dienogest (analyte peak area) is normalized against the response of this compound (internal standard peak area) for each sample and calibration standard.
  • Calculation: The calibration curve is plotted (Analyte/IS Area Ratio vs. Nominal Concentration), and the regression equation is used to back-calculate the concentration of Dienogest in unknown samples.

Critical Considerations for Researchers

  • Regulatory Compliance: All aspects of the analytical process, from equipment validation to documentation, should align with ICH Q7 GMP principles to ensure data integrity [3].
  • For Research Use Only: this compound is strictly for research purposes in a laboratory setting and is not intended for diagnostic or therapeutic use in humans [1] [2].
  • Handling of Impurities: Be aware that pharmaceutical compounds like Dienogest can contain process-related impurities and degradation products. Analytical methods should be validated to show they can separate Dienogest and this compound from any known impurities [4].

References

Dienogest-d4 tissue distribution studies

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest-d4 in Research

This compound is a stable, heavy isotope of Dienogest where four hydrogen atoms are replaced by deuterium [1]. This labeling does not significantly alter the compound's chemical structure or biological activity but provides a distinct mass signature for detection.

Its primary research applications include [1]:

  • Tracer Studies: To track the absorption, distribution, metabolism, and excretion (ADME) of the parent drug in biological systems.
  • Internal Standard: To enable highly accurate and precise quantitative analysis in bioanalytical methods using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry). Its nearly identical chemical behavior to unlabeled Dienogest, combined with a different mass, makes it ideal for correcting for sample loss and analytical variability.

Proposed Protocol for Tissue Distribution Studies

The following outlines a general experimental workflow for investigating the tissue distribution of this compound in animal models.

Experimental Design and Dosing
  • Animal Model: Typically, a rodent species (e.g., rat or mouse) is selected. The number of animals per group should be statistically justified.
  • Dosing: this compound is administered as a single intravenous (IV) bolus to determine absolute tissue exposure. For oral absorption studies, it can be given via oral gavage. A common practice is to co-administer this compound (as the tracer) with unlabeled Dienogest to simulate the therapeutic formulation.
  • Sample Collection: At predetermined time points post-dose, animals are euthanized. Key tissues of interest (e.g., liver, kidney, fat, muscle, brain, and reproductive organs) are collected, weighed, and stored at -80°C until analysis.
Sample Preparation and Analysis
  • Tissue Homogenization: Thawed tissue samples are homogenized in a buffer (e.g., phosphate-buffered saline) to create a uniform matrix.
  • Sample Extraction: An aliquot of the homogenate is subjected to protein precipitation using an organic solvent like acetonitrile or methanol. A fixed amount of a second internal standard (e.g., a structurally similar analog) is often added at this stage to monitor the extraction efficiency.
  • LC-MS/MS Analysis:
    • Chromatography: The extract is injected into an LC system to separate this compound from other matrix components.
    • Mass Spectrometry: The eluent is analyzed by a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific mass transition for this compound is monitored, providing high sensitivity and selectivity.

The experimental workflow for the tissue distribution study is summarized in the following diagram:

G A Animal Dosing (this compound IV/Oral) B Tissue Collection (at multiple time points) A->B C Sample Homogenization & Preparation B->C D LC-MS/MS Analysis (MRM Quantification) C->D E Data Processing & Calculation D->E F Results: Tissue Concentration vs. Time E->F

Data Calculation
  • Calibration curves are generated by spiking known concentrations of this compound into blank tissue homogenates.
  • The concentration of this compound in unknown samples is calculated by comparing the analyte/internal standard response ratio to the calibration curve.
  • Key pharmacokinetic parameters for each tissue are calculated using non-compartmental analysis, including:
    • C~max~: Maximum observed concentration.
    • T~max~: Time to reach C~max~.
    • AUC~0-t~: Area under the concentration-time curve from zero to the last measurable time point, representing total exposure.

Key Analytical Parameters for LC-MS/MS

The table below outlines typical LC-MS/MS parameters that would be optimized for the detection of this compound.

Table: Suggested LC-MS/MS Parameters for this compound Analysis

Parameter Specification
Ionization Mode Electrospray Ionization (ESI), positive mode
MS Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 319.4 (approx. 4 Da > unlabeled Dienogest) [1]
Product Ion (Q3) m/z (To be determined empirically; a characteristic fragment)
Chromatography Reverse-phase C18 column
Mobile Phase Gradient of water and acetonitrile/methanol (both with modifiers like 0.1% formic acid)

Critical Considerations for Research

When planning such a study, several factors are crucial for success:

  • Stability Assessments: Conduct experiments to confirm the stability of this compound in the biological matrix under storage and processing conditions.
  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA/EMA) to establish its selectivity, sensitivity, accuracy, precision, and linearity.
  • Metabolite Profiling: While this compound is used to track the parent drug, its distinct mass signature can also help identify and quantify known and unknown metabolites.

Important Note on Data Availability

The information presented is a methodological framework, as no publicly available data from actual were found in the current scientific literature. The proposed protocols are based on standard practices for pharmacokinetic research using deuterated internal standards.

References

Dienogest-d4 metabolite identification

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest-d4: An Overview

The table below summarizes the core information available for this compound:

Aspect Description
Chemical Identity Deuterium-labeled (d4) analog of the progestin Dienogest [1].
Primary Application Internal standard for quantitative analysis using LC-MS, GC-MS, or NMR [1].
Key Role Acts as a tracer to improve analytical accuracy by correcting for losses during sample preparation and instrument variability [1].
Biological Relevance The parent compound, Dienogest, is known to form specific metabolites (e.g., STS 749 and STS 825) during its metabolic pathway [2].

Proposed Workflow for Metabolite Identification

The following diagram outlines a logical workflow for identifying Dienogest metabolites using an isotopic standard like this compound. This is a generalized protocol based on standard practices in pharmaceutical analysis.

G Start Start: Sample Preparation A Spike Sample with This compound Internal Standard Start->A B Liquid-Liquid or Solid-Phase Extraction A->B C Analysis via High-Resolution LC-MS/MS B->C D Data Processing C->D E1 Quantify Parent Compound (Dienogest) using this compound D->E1 E2 Identify Metabolites via Mass Shift and Fragmentation D->E2 End Report and Validate Results E1->End E2->End

Workflow Stages:

  • Sample Preparation & Spiking: The biological sample (e.g., plasma, urine) is prepared, and a known amount of this compound is added. This corrects for analytical variability from this point forward [1].
  • Analyte Extraction: Compounds of interest are isolated from the sample matrix using techniques like liquid-liquid extraction or solid-phase extraction.
  • LC-MS/MS Analysis: The extract is analyzed using Liquid Chromatography coupled with tandem Mass Spectrometry. The high resolution allows for the separation and accurate mass measurement of Dienogest and its metabolites [3].
  • Data Processing: The raw mass spectrometric data is processed. The this compound standard enables precise quantification of the parent Dienogest.
  • Metabolite Identification: Metabolites are identified by looking for characteristic mass shifts in the chromatogram. For instance, a metabolite that retains the deuterium label would be detected at a higher mass-to-charge ratio, while a metabolite that lost the labeled portion would be identified through its fragmentation pattern.
  • Reporting: Results are compiled, and the method's accuracy, precision, and sensitivity are validated.

References

Mechanisms of Action and Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest exerts therapeutic effects through multiple pathways, which are crucial for designing binding assays.

Mechanism / Effect Experimental Findings Relevance to Protein Binding
Anti-angiogenic Activity [1] Strong angiogenesis suppression independent of heparin; inhibits neovascularization in pathologies like intraocular diseases and arthritis. Suggests binding interactions with proteins in angiogenic pathways (e.g., VEGF receptors).
Progestogenic Activity [2] High specificity for the progesterone receptor; suppresses ovulation and reduces serum estrogen. Direct binding and activation of the nuclear progesterone receptor.
Immunomodulatory & Anti-inflammatory [3] Alters RNA profiles related to immune effector processes, leukocyte activation, and cell adhesion. Indicates interaction with signaling proteins in immune cell pathways.
Modulation of Gut Microbiota [2] Increases beneficial bacteria (e.g., Lactobacillus spp., Collinsella aerofaciens); reduces Bacillota/Bacteroidota ratio. Indirect effect, possibly mediated by binding host proteins involved in immune-endocrine crosstalk.

Computational Prediction of Protein Binding

Advanced computational methods can predict dienogest's protein binding sites, which is valuable for preliminary research.

Method Description Application to Dienogest
ConPLex [4] Uses protein language models and contrastive learning to predict drug-target interactions from amino acid sequences. Predict human proteome-scale binding partners for dienogest.
LABind [5] A structure-based, ligand-aware method using graph transformers to predict binding sites for small molecules and ions. Identify specific binding residues on a target protein for dienogest.

These methods are highly scalable. For instance, ConPLex can screen the entire human proteome against a large compound library in about 24 hours on a single GPU [4].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary signaling pathways and mechanisms affected by dienogest, integrating its progestogenic, anti-angiogenic, and immunomodulatory actions.

G cluster_hormonal Hormonal Pathway cluster_angiogenic Anti-angiogenic Pathway cluster_immune Immunomodulatory Pathway Dienogest Dienogest PR Progesterone Receptor Dienogest->PR VEGF VEGF Signaling? Dienogest->VEGF Leukocyte Altered Leukocyte Activation Dienogest->Leukocyte Cytokines Modulation of Cytokines Dienogest->Cytokines Estrogen Suppressed Estrogen Levels PR->Estrogen Ovulation Ovulation Suppression Estrogen->Ovulation Neovascularization Inhibition of Neovascularization VEGF->Neovascularization Inflammation Reduced Inflammation Leukocyte->Inflammation Cytokines->Inflammation

Suggested Experimental Workflow and Assay Protocols

To establish a binding assay for dienogest, you can adapt standard protocols for small molecule-protein interactions. The workflow below outlines a combined computational and experimental approach.

G cluster_phase1 In Silico Phase cluster_phase2 In Vitro Phase Start 1. Target Identification P1 Select candidate proteins (e.g., PR, angiogenesis-related) Start->P1 CompScreen 2. Computational Screening P2 Run ConPLex/LABind Predict binding sites & affinity CompScreen->P2 Design 3. Assay Design P4 Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) Design->P4 Validation 4. Experimental Validation P5 Calculate KD, kon, koff Validate binding specificity Validation->P5 P1->CompScreen P3 Analyze results Prioritize targets for testing P2->P3 P3->Design P4->Validation

Detailed Protocol for Key Experiments:

  • Surface Plasmon Resonance (SPR)

    • Immobilization: Covalently immobilize the purified target protein on a CM5 sensor chip using standard amine-coupling chemistry.
    • Ligand Preparation: Prepare a series of dienogest solutions in running buffer (e.g., HBS-EP). Use DMSO concentration ≤1% and include a DMSO calibration curve.
    • Binding Kinetics: Inject dienogest solutions over the protein surface at a flow rate of 30 μL/min. Use a multi-cycle kinetics method.
    • Data Analysis: Double-reference the sensorgrams. Fit the data to a 1:1 binding model to determine the association (kₐₙ) and dissociation (kₐₙ) rate constants, and calculate the equilibrium dissociation constant (K_D = k_d/k_a).
  • Isothermal Titration Calorimetry (ITC)

    • Sample Preparation: Dialyze the protein and dienogest into the same degassed buffer.
    • Titration: Load the protein solution into the sample cell. Fill the syringe with dienogest solution.
    • Measurement: Perform a series of injections while measuring the heat change. Use a control experiment (ligand into buffer) for background subtraction.
    • Data Analysis: Integrate the heat peaks and fit the data to a single-site binding model to obtain K_D, stoichiometry (N), enthalpy (ΔH), and entropy (ΔS).

Critical Considerations for Researchers

  • Dienogest-d4 Distinction: Be aware that "this compound" likely refers to a deuterated internal standard used in Mass Spectrometry, not a different biological entity. Its binding profile is expected to be identical to non-deuterated dienogest [1].
  • Explore Anti-Angiogenic Targets: Given the strong patent evidence for its anti-angiogenic effect independent of its progestogenic action [1], consider screening against a panel of kinases and other proteins involved in angiogenesis pathways.
  • Leverage Computational Tools: Using tools like ConPLex or LABind for in silico screening before wet-lab experiments can save significant time and resources by prioritizing the most promising protein targets [4] [5].

I hope these detailed application notes provide a solid foundation for your research. Should you require further clarification on specific methodologies, feel free to ask.

References

Dienogest-d4 ionization suppression LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Ionization Suppression

Ion suppression occurs when co-eluting substances from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer, leading to reduced signal intensity and poor data quality [1] [2]. For a stable isotope-labeled internal standard like Dienogest-d4, ion suppression is a critical concern because it can compromise the accuracy and precision of your quantification.

The core mechanism involves competition during the ionization process. In electrospray ionization (ESI), which is commonly used for compounds like Dienogest [3], co-eluting matrix components can compete with the analyte for available charge or disrupt the formation and evaporation of charged droplets, thereby suppressing the signal [1] [2].

Diagnostic Experiments for Ion Suppression

Before modifying your method, confirm the presence and extent of ion suppression using these validated protocols.

Post-column Infusion Experiment

This method helps you visually identify the regions in the chromatogram where ion suppression occurs [1] [2].

Detailed Procedure:

  • Prepare a standard solution containing Dienogest and this compound at a concentration that gives a consistent signal.
  • Connect a syringe pump to the LC flow path (post-column) and infuse this solution at a constant rate to establish a stable baseline signal.
  • Inject a blank, processed plasma sample (without analyte or internal standard) into the LC system and run the intended chromatographic method.
  • Monitor the MS signal: A drop in the otherwise stable baseline indicates the retention time window where ion suppression is happening [1].

The diagram below illustrates the setup and the expected outcome of this experiment.

Post-Extraction Spiking Experiment

This method quantifies the absolute magnitude of ion suppression for your analyte [2].

Detailed Procedure:

  • Prepare Sample A: Process a blank plasma sample through your entire sample preparation workflow (e.g., liquid-liquid extraction). After processing, spike known concentrations of Dienogest and this compound into this cleaned-up extract.
  • Prepare Sample B: Spike the same amounts of Dienogest and this compound into a pure mobile phase solution.
  • Analyze both samples using your LC-MS/MS method and compare the peak areas.
  • Calculate the Ion Suppression Effect using the formula:
    • Ion Suppression (%) = [1 - (Area of Sample A / Area of Sample B)] × 100 [1].

Troubleshooting and Mitigation Strategies

Here are proven strategies to overcome ion suppression, organized from sample preparation to instrumental setup.

Strategy Key Actions Rationale & Application to Dienogest
Sample Preparation [1] [4] Use Liquid-Liquid Extraction (LLE) [3] or Solid-Phase Extraction (SPE) [5]. Removes proteins and phospholipids. LLE was successfully used for Dienogest in human plasma [3].
Chromatographic Separation [1] [4] Optimize gradient to increase retention time; use different column chemistry. Increases separation between this compound and early-eluting matrix components.
Internal Standard [2] Use a stable isotope-labeled IS (e.g., this compound). Corrects for suppression if it affects analyte and IS equally, as they co-elute.
Instrument & Hardware [6] [4] Use metal-free LC column & flow path; switch to APCI ionization. Prevents analyte loss and signal suppression for chelating compounds. APCI often shows less suppression than ESI [1].

Quantitative Method for Dienogest in Plasma

For your reference, here is a summary of a validated LC-MS/MS method for Dienogest, which you can use as a benchmark for your own method development.

Parameter Specification
Analytical Technique LC-ESI-MS/MS (Positive Mode) [3]
Internal Standard Levonorgestrel d6 [3]
Sample Preparation Liquid-Liquid Extraction (LLE) [3]
Linearity Range 1.003 - 200.896 ng/mL [3]
Precision (CV) Intra-day < 3.97%; Inter-day < 6.10% [3]
Key MRM Transition Dienogest: m/z 312.30 → 135.30 [3]

Key Takeaways for Your Experiment

  • Confirm Suppression First: Use the post-column infusion or post-extraction spiking experiment to diagnose the issue before investing time in method adjustments [1] [2].
  • Start with Sample Cleanup: Optimizing your sample preparation is often the most effective step. The LLE method cited for Dienogest is a excellent starting point [3].
  • Chromatography is Key: Do not rely on the mass spectrometer's selectivity alone. Adequate chromatographic separation from matrix interferences is fundamental for a robust method [1].

References

Comprehensive Technical Support Guide: Dienogest-d4 Peak Shape Improvement in LC-MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Common Questions About Dienogest-d4 Analysis

Table 1: Frequently Asked Questions About this compound Analysis

Question Answer Technical Basis
What are the primary factors affecting this compound peak shape? Column chemistry, mobile phase composition, instrument interface conditions, and sample matrix effects. LC-MS methodology shows stationary phase compatibility is crucial for synthetic progestins [1]
How does column chemistry impact this compound analysis? C18 columns with low metal content provide best results; phenyl-hexyl columns useful for difficult separations. HPTLC methods demonstrate stationary phase significantly impacts steroid hormone separation [2]
What is the typical sensitivity required for this compound quantification? Lower limit of quantification should reach pg/mL range for clinical applications. Progestin panel methods achieve LOQ of 2.4-78.1 pg/mL across different compounds [1]
How can I improve peak symmetry for this compound? Optimize mobile phase pH (acidic for LC-MS), use high-purity additives, and adjust column temperature. Stability-indicating methods rely on optimized separation conditions to resolve degradation products [2]

Troubleshooting Guide: this compound Peak Shape Issues

Table 2: Troubleshooting Guide for this compound Peak Shape Problems

Problem Possible Causes Solutions Prevention Tips

| Peak Tailing | - Active sites in column

  • Inappropriate mobile phase pH
  • Silanol interactions | - Use high-purity columns with endcapping
  • Add 0.1% formic acid to mobile phase
  • Increase buffer concentration (10-25 mM ammonium acetate) | - Condition column adequately
  • Use mobile phase additives consistently
  • Implement column maintenance protocol | | Peak Splitting | - Column voiding
  • Incompatible injection solvent
  • Pressure fluctuations | - Ensure injection solvent strength ≤ mobile phase
  • Maintain constant flow rate (0.3-0.6 mL/min)
  • Check for column damage | - Match injection solvent with initial mobile phase
  • Avoid extreme pressure changes
  • Use pre-column filters | | Low Response/ Sensitivity | - Ion suppression
  • Incomplete dissolution
  • Source contamination | - Improve sample extraction/cleanup
  • Use alternative ionization mode (APCI vs. ESI)
  • Optimize source temperatures | - Implement efficient sample preparation
  • Regular source cleaning schedule
  • Use stable internal standards | | Retention Time Shift | - Mobile phase pH inconsistency
  • Column temperature fluctuations
  • Column aging | - Prepare fresh mobile phase daily
  • Maintain constant column temperature (±1°C)
  • Monitor system suitability standards | - Standardize mobile phase preparation
  • Use column heater
  • Track column performance |

Optimized Method Parameters for this compound Analysis

Table 3: LC-MS Method Parameters for this compound Quantification

Parameter Recommended Conditions Alternative Options
LC Conditions
Column Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) Kinetex C18, Zorbax Eclipse Plus C18
Column Temperature 40°C 35-45°C range acceptable
Mobile Phase A Water with 0.1% Formic Acid 2-5 mM Ammonium Formate
Mobile Phase B Methanol with 0.1% Formic Acid Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min 0.3-0.5 mL/min
Injection Volume 5 μL 2-10 μL (depending on sensitivity needs)
Gradient Program 0 min: 30% B, 2 min: 50% B, 8 min: 95% B, 10 min: 95% B, 10.1 min: 30% B, 12 min: 30% B Adjust timing based on retention
MS Conditions
Ionization Mode ESI Positive APCI Positive for dirty samples
Source Temperature 150°C 120-180°C range
Desolvation Temperature 350°C 300-400°C
Cone Voltage 30 V 20-40 V optimization recommended
Capillary Voltage 3.0 kV 2.8-3.2 kV
Monitoring Mode Selected Ion Monitoring (SIM) Multiple Reaction Monitoring (MRM) for better specificity

Experimental Protocols for Method Implementation

Mobile Phase Preparation Protocol
  • Water with 0.1% Formic Acid: Measure 1 L of HPLC-grade water and add 1.0 mL of mass spectrometry-grade formic acid. Mix thoroughly and degas by sonication for 10 minutes before use.
  • Methanol with 0.1% Formic Acid: Measure 1 L of HPLC-grade methanol and add 1.0 mL of mass spectrometry-grade formic acid. Mix thoroughly and degas by sonication for 10 minutes.
  • Storage: Store mobile phases in glass containers at room temperature and use within 48 hours to prevent contamination and pH drift.
Sample Preparation Procedure
  • Protein Precipitation: Transfer 50 μL of plasma sample to a microcentrifuge tube [1]
  • Add Internal Standard: Add 25 μL of this compound working solution (concentration appropriate for calibration range)
  • Precipitate Proteins: Add 200 μL of cold acetonitrile, vortex mix for 30 seconds, and centrifuge at 14,000 × g for 10 minutes
  • Collection: Transfer 150 μL of supernatant to an LC vial with insert for analysis
  • Injection: Inject 5 μL into the LC-MS system using the optimized parameters
System Suitability Testing
  • Frequency: Before each analytical run
  • Criteria: Prepare six replicates of system suitability standard at mid-calibration level
  • Acceptance Criteria:
    • Retention time RSD ≤ 1%
    • Peak area RSD ≤ 3%
    • Peak asymmetry factor between 0.8-1.2
    • Theoretical plates ≥ 5000

Method Validation Protocols

Specificity and Selectivity
  • Procedure: Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of this compound
  • Acceptance Criteria: Response in blank samples at retention time of analyte should be <20% of LLOQ response
Linearity and Calibration
  • Calibration Standards: Prepare at least eight concentration levels across expected range
  • Linear Range: 5-500 pg/mL for clinical applications, based on progestin panel requirements [1]
  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99, back-calculated concentrations within ±15% of nominal value
Precision and Accuracy
  • QC Levels: Prepare at four concentrations (LLOQ, low, medium, high) with six replicates each
  • Precision: Calculate %RSD for within-run and between-run measurements
  • Acceptance Criteria: %RSD ≤ 15%, accuracy within ±15% of nominal values

Visual Workflows for Method Optimization

G Start Start: Poor this compound Peak Shape CheckColumn Check Column Condition Start->CheckColumn CheckMobilePhase Check Mobile Phase Composition & pH Start->CheckMobilePhase CheckTemp Check Column Temperature Start->CheckTemp CheckSample Check Sample Preparation Start->CheckSample PeakTailing Predominant Issue: Peak Tailing CheckColumn->PeakTailing PeakSplitting Predominant Issue: Peak Splitting CheckMobilePhase->PeakSplitting RTShift Predominant Issue: Retention Time Shift CheckTemp->RTShift LowResponse Predominant Issue: Low Response CheckSample->LowResponse Solution1 Solution: Use high-purity endcapped columns PeakTailing->Solution1 Solution2 Solution: Optimize mobile phase additives (0.1% formic acid) PeakSplitting->Solution2 Solution3 Solution: Match injection solvent with mobile phase LowResponse->Solution3 Solution4 Solution: Improve sample cleanup & extraction RTShift->Solution4 Success Success: Acceptable Peak Shape Achieved Solution1->Success Re-test Solution2->Success Re-test Solution3->Success Re-test Solution4->Success Re-test

Diagram 1: this compound Peak Shape Troubleshooting Workflow - This diagram illustrates the systematic approach to identifying and resolving common peak shape issues encountered during this compound analysis.

G Start Start: this compound Method Development Step1 Step 1: Column Selection (Try C18, phenyl, F5 columns) Start->Step1 Step2 Step 2: Mobile Phase Optimization (Test different pH & organic modifiers) Step1->Step2 Step3 Step 3: Gradient Optimization (Adjust slope, initial/final %B) Step2->Step3 Step4 Step 4: Temperature Optimization (Test 30-50°C range) Step3->Step4 Step5 Step 5: Flow Rate Optimization (Test 0.3-0.6 mL/min range) Step4->Step5 Eval1 Evaluation: Check Peak Symmetry Step5->Eval1 Eval1->Step2 Fail Eval2 Evaluation: Check Retention Factor Eval1->Eval2 Pass Eval2->Step3 Fail Eval3 Evaluation: Check Resolution Eval2->Eval3 Pass Eval3->Step4 Fail Eval4 Evaluation: Check Signal-to-Noise Eval3->Eval4 Pass Eval4->Step5 Fail MethodVal Method Validation: - Specificity - Linearity - Precision - Accuracy Eval4->MethodVal Pass

Diagram 2: this compound Method Development & Optimization Workflow - This flowchart shows the systematic approach to developing and optimizing an LC-MS method for this compound analysis, including key evaluation checkpoints.

Conclusion & Additional Resources

This technical support guide provides comprehensive solutions for this compound peak shape improvement in LC-MS analysis. The protocols are based on established analytical principles for synthetic progestins and stability-indicating methods [1] [2]. For further assistance:

  • Column Selection Support: Consult manufacturers for alternative stationary phases if peak shape issues persist
  • Mass Spectrometer Maintenance: Ensure regular source cleaning and calibration for optimal performance
  • Method Transfer: Validate method performance when transferring between instruments or laboratories

References

Understanding and Overcoming Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Effects (ME) occur when other compounds in your sample co-elute with your analyte and alter the ionization efficiency, leading to suppressed or enhanced signals. This is particularly common in complex matrices like blood, plasma, or urine [1].

Your strategy can follow two main paths: minimizing the effect during sample preparation and chromatography, or compensating for it during calibration [1]. The following flowchart outlines the decision-making process.

Start Start: Suspected Matrix Effect Question Is Ultimate Sensitivity Critical? Start->Question Minimize Strategy: Minimize ME Question->Minimize Yes Compensate Strategy: Compensate for ME Question->Compensate No SubStrategy1 Optimize Sample Clean-up Adjust Chromatography Tune MS Parameters Minimize->SubStrategy1 BlankAvail Is a Blank Matrix Available? Compensate->BlankAvail SubStrategy2 Use Isotope-Labeled IS (e.g., Dienogest-d4) BlankAvail->SubStrategy2 Yes SubStrategy3 Use Matrix-Matched Calibration Standards BlankAvail->SubStrategy3 No Goal1 Goal: Reduce Interferences SubStrategy1->Goal1 Goal2 Goal: Correct for Signal Alteration SubStrategy2->Goal2 SubStrategy3->Goal2

The table below summarizes the core strategies based on your goals [1].

Goal Strategy Specific Tactics

| Minimize ME | Reduce co-eluting interferences entering the MS. | • Sample Clean-up: Optimize Solid-Phase Extraction (SPE) [1] [2]. • Chromatography: Improve separation to shift analyte's retention time away from the matrix suppression zone [1]. • MS Parameters: Adjust ion source conditions to reduce susceptibility [1]. | | Compensate for ME | Account for the signal alteration via calibration. | • Internal Standard (IS): Use a stable isotope-labeled IS like This compound [1]. This is most effective. • Matrix-Matched Calibration: Prepare standards in the same biological matrix as samples [1]. • Standard Addition: Add known amounts of analyte to the sample itself [1]. |

Detailed Troubleshooting Protocols

Optimizing Solid-Phase Extraction (SPE)

A poorly optimized SPE protocol is a common cause of severe matrix effects. Here is a method you can test and refine, based on a forum discussion where it significantly reduced matrix effects [2].

Principle: More specific washing steps can remove interfering compounds that have similar hydrophobicity but different ionization properties compared to your analytes.

Protocol for a Cation-Exchange SPE Cartridge (e.g., Oasis):

  • Conditioning: Condition the cartridge with methanol and equilibrate with water or a weak acid.
  • Loading: Load your sample at an acidic pH to ensure your analytes are charged and retained.
  • Wash 1 (Acidic): Wash with an acidic solution containing a low percentage of methanol to remove weakly retained impurities.
  • Wash 2 (Alkaline - Key Step): Reduce the methanol concentration to just below the point where your analytes start to elute (determined empirically). Then, perform an additional wash with an alkaline solution (e.g., 1% NH₄OH in water) at this low methanol percentage to remove polar basic impurities without losing your analytes [2].
  • Elution: Elute your analytes with a solvent that is strong enough to achieve complete recovery, such as methylene chloride-isopropanol-ammonia (e.g., 80:20:1) [2].
  • Prewash: Pre-wash the cartridge with the elution solvent before the conditioning step to remove any contaminants from the cartridge itself [2].
Improving Liquid Chromatography (LC) Separation

If SPE optimization is insufficient, focus on the LC method to achieve better temporal separation of your analyte from matrix interferences.

Protocol for LC Method Scouting:

  • Test Different pH: Changing the pH of the mobile phase is one of the most effective ways to alter selectivity [2].
  • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can significantly change the elution profile [2].
  • Use a Different Column: If changing pH and solvent doesn't work, a more selective change is needed. Effective changes include moving from a C18 column to one with an embedded polar group or a phenyl group [2].
  • Employ a Diverter Valve: Use a valve to divert the early eluting solvent front, which often contains the most intense matrix interferences, away from the mass spectrometer [2].

Frequently Asked Questions (FAQs)

Q: Why is using this compound as an internal standard the best practice for compensating for matrix effects? A: this compound is chemically identical to Dienogest but for the deuterium atoms. It will co-elute almost perfectly with the analyte during chromatography and experience the same matrix-induced ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, the matrix effect is effectively corrected for, as it impacts both equally [1].

Q: I am already using this compound, but I still see significant matrix effects. What could be wrong? A: This suggests that your sample clean-up or chromatographic separation is insufficient. The goal is to minimize the absolute intensity of the matrix effect. Even with a perfect IS, a very high matrix effect can reduce overall sensitivity and signal-to-noise. You should refocus on the "Minimize" strategies, particularly optimizing your SPE protocol and LC separation to remove more co-eluting interferences [1] [2].

Q: How can I quickly diagnose if I have a matrix effect and how severe it is? A: A standard experiment is the post-column infusion test.

  • Infuse a constant concentration of your analyte (e.g., Dienogest) directly into the MS effluent.
  • Inject a blank, pre-processed sample matrix (e.g., plasma extract) and run your LC method.
  • Monitor the signal of the infused analyte. Any dip or peak in the signal during the run corresponds to ion suppression or enhancement caused by matrix components eluting at that time. This helps you identify where the interference is happening in your chromatogram [2].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is dienogest-d4 and why is it used in LC-MS/MS? this compound is a deuterium-labeled stable isotope of dienogest, typically used as an internal standard in quantitative bioanalysis. Its nearly identical chemical structure to the analytic allows it to correct for losses during sample preparation and variations in instrument response [1].

  • Q2: What are the primary sources of carryover in LC-MS/MS methods? Carryover primarily occurs due to the incomplete elution of a highly concentrated sample from the chromatographic system, which then contaminates subsequent samples. Key sources include:

    • Autosampler: Adsorption to the syringe, needle, or injection port.
    • LC System: Residual analyte in the tubing, mixing chamber, or column.
    • MS Ion Source: Build-up in the ionization source interface.
  • Q3: What are the general strategies to minimize carryover for compounds like this compound? General strategies involve optimizing the instrument method and incorporating rigorous cleaning steps:

    • Needle Wash: Use an effective wash solvent (e.g., a higher ratio of organic solvent like methanol or acetonitrile) and protocol (e.g., washing both inside and outside of the needle) between injections.
    • Mobile Phase & Gradient: Employ a strong mobile phase and a gradient program with a "column wash" step at a high organic solvent percentage to ensure complete elution of the analyte from the column.
    • Injection Volume: Avoid excessively large injection volumes.
    • Blank Injections: Regularly run blank solvent samples (e.g., pure reconstitution solvent or processed blank matrix) after analyzing high-concentration samples or calibration standards to monitor and "clean" the system.

Troubleshooting Guide: High Carryover of this compound

The table below outlines common issues and solutions for high carryover of this compound.

Problem Area Potential Cause Recommended Action

| Autosampler & Syringe | Inadequate wash solvent or volume; Adsorption to surfaces. | 1. Optimize Wash Solvent: Test different compositions (e.g., 50:50 Methanol:Water vs. 90:10 Methanol:Water). A higher organic content often improves solubility and removal. 2. Increase Wash Volume/Flow Rate: Ensure sufficient wash solvent contacts all surfaces. 3. Inspect & Replace: Check the syringe and needle for damage or wear. | | Liquid Chromatography (LC) | Analyte trapped in the column or LC flow path. | 1. Extend Gradient: Add a high organic flush step (e.g., 90-95% organic phase for 1-2 minutes) at the end of the gradient cycle. 2. Use a Delay Column: Install a delay column between the mixer and autosampler to prevent contamination of the mobile phase itself. 3. Flush System: Periodically perform strong flushing of the entire LC flow path, bypassing the column if necessary. | | Ion Source (MS) | Accumulation of analyte in the source region. | 1. Source Cleaning: Establish a regular schedule for cleaning the ion source components according to the manufacturer's guidelines. 2. Divert Valve: Use a divert valve to direct the initial LC flow (containing salts and early eluting compounds) to waste, away from the mass spectrometer. |

Detailed Experimental Protocol: Online SPE-LC-MS/MS for Dienogest

While the search results do not provide a specific protocol for this compound, the following methodology for dienogest can be adapted. The use of a stable isotope-labeled internal standard like this compound is a key feature of this method [1].

1. Sample Preparation

  • Internal Standard Addition: Add a known, fixed amount of This compound to all calibration standards, quality control (QC) samples, and experimental samples before processing. This controls for variability in subsequent steps.
  • Protein Precipitation: Mix plasma samples with a precipitating solvent like acetonitrile or methanol (e.g., 1:3 ratio).
  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000-15,000 x g) for 10 minutes to pellet the proteins.
  • Supernatant Collection: Transfer the clear supernatant to a new vial for injection.

2. Instrumental Analysis (Online SPE-LC-MS/MS) This method integrates sample extraction and concentration directly into the LC system [1].

a. Online Solid-Phase Extraction (SPE)

  • Loading Pump: A loading pump delivers the prepared sample onto an SPE cartridge (e.g., C18) using a weak aqueous solvent to capture the analytes and wash away polar impurities.
  • Elution: A switching valve changes position, and a strong organic solvent from the analytical pump back-flushes the trapped analytes (dienogest and this compound) from the SPE cartridge onto the analytical LC column.

b. Liquid Chromatography (LC) Separation

  • Analytical Column: Use a reversed-phase column (e.g., C18, 50-100 mm x 2.1 mm, 1.7-1.8 μm).
  • Mobile Phase: A) Water (with 0.1% Formic Acid) and B) Methanol or Acetonitrile (with 0.1% Formic Acid).
  • Gradient:
    • 0-1.0 min: Hold at 30% B (or lower) for initial conditioning.
    • 1.0-5.0 min: Ramp to 95% B to elute the analytes.
    • 5.0-7.0 min: Hold at 95% B (This is a critical "wash step" to minimize carryover).
    • 7.0-7.1 min: Ramp down to 30% B.
    • 7.1-10.0 min: Re-equilibrate at 30% B.
  • Flow Rate: 0.3-0.4 mL/min.
  • Injection Volume: 5-20 μL.

c. Mass Spectrometry (MS) Detection

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: While specific transitions for this compound must be optimized, the method for dienogest can be a starting point [1].
  • Source Parameters: Optimize parameters like desolvation temperature, capillary voltage, and gas flows for maximum sensitivity.

The following workflow diagram illustrates the online SPE-LC-MS/MS process:

G cluster_spe Online SPE & LC-MS/MS start Plasma Sample is_add 1. Add this compound IS start->is_add ppt 2. Protein Precipitation is_add->ppt centrifuge 3. Centrifuge ppt->centrifuge inj 4. Inject Supernatant centrifuge->inj spe_load A. SPE: Load & Wash inj->spe_load spe_elute B. SPE: Elute to LC spe_load->spe_elute lc_sep C. LC: Gradient Separation spe_elute->lc_sep ms_detect D. MS: MRM Detection lc_sep->ms_detect blank 5. Run Blank Injection ms_detect->blank After high-conc sample data Quantitative Data blank->data

Key Considerations for Method Validation

When developing and validating your method for this compound, ensure you specifically assess the following parameters related to carryover and accuracy:

  • Carryover Evaluation: Formally test carryover by injecting a processed blank sample immediately after the upper limit of quantification (ULOQ) standard. The peak area in the blank should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.
  • Selectivity and Specificity: Confirm that the MRM channel for this compound is free from interference from the non-labeled dienogest or matrix components.
  • Accuracy and Precision: Evaluate these parameters using QC samples spiked with both dienogest and this compound.

References

Documented Mechanisms of Action of Dienogest

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest exerts its effects through multiple pathways. The table below summarizes the key mechanisms supported by research.

Mechanism of Action Biological Effect Experimental Context / Citation
Progestin Receptor Agonism Suppresses estrogen-driven endometrial cell proliferation [1]. Clinical studies in endometriosis patients [2] [1].
Induction of Endoplasmic Reticulum (ER) Stress Promotes apoptosis (cell death) and reduces proliferation/invasiveness of endometriotic cells [3]. In vitro studies on human endometriotic cyst stromal cells [3].
Immunomodulation Increases natural killer (NK) cell activity and decreases pro-inflammatory cytokines (e.g., IL-1β) [4]. Experimental endometriosis model in rats [4].
Anti-angiogenic Activity Inhibits the formation of new blood vessels (neovascularization) [5]. Patent claiming; demonstrated in experimental models [5].

Experimental Pathway for ER Stress Induction

The following diagram illustrates the signaling pathway through which Dienogest induces Endoplasmic Reticulum stress, leading to apoptosis in endometriotic cells, as identified in one study [3].

G DNG Dienogest ER_Stress ER Stress Induction DNG->ER_Stress PERK PERK Pathway (Phosphorylation) ER_Stress->PERK IRE1 IRE1 Pathway (Activation) ER_Stress->IRE1 CHOP CHOP Protein Upregulation PERK->CHOP IRE1->CHOP Apoptosis Increased Apoptosis CHOP->Apoptosis Proliferation Decreased Proliferation CHOP->Proliferation Invasiveness Decreased Invasiveness CHOP->Invasiveness

Suggested FAQs for Technical Support

Based on the general information available, here are some potential FAQs that address broader methodological questions.

Q1: What are the primary molecular pathways I should consider when designing in vitro experiments with Dienogest?

  • A: Your experimental design should account for its multi-faceted mechanisms. Key pathways to investigate include:
    • Progesterone Receptor Signaling: Evaluate cell proliferation and gene expression changes.
    • Endoplasmic Reticulum Stress Pathways: Monitor markers like CHOP, and assess apoptosis via assays like TUNEL or caspase activation [3].
    • Angiogenesis Assays: If relevant, use models like human umbilical vein endothelial cell (HUVEC) tube formation to study its anti-angiogenic effects [5].

Q2: How does Dienogest influence inflammatory markers in experimental models?

  • A: Beyond its hormonal action, Dienogest has demonstrated immunomodulatory effects. In a rat model of endometriosis, it was shown to:
    • Increase the natural killer (NK) activity of peritoneal and splenic cells.
    • Decrease the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β) by peritoneal macrophages [4]. Measuring similar cytokine profiles in your model systems is recommended.

Methodology for Investigating Dienogest Mechanisms

For researchers aiming to validate or explore these mechanisms, here is a generalized experimental workflow based on the cited literature:

  • Cell Culture: Use human endometriotic cyst stromal cells (ECSCs) or other relevant cell lines [3].
  • Treatment: Apply Dienogest at varying concentrations (e.g., 0.1-1 µM) and time points. Include controls (vehicle) and consider co-treatment with an ER stress inhibitor (e.g., salubrinal) to confirm the mechanism [3].
  • Gene Expression Analysis: Perform RNA sequencing or RT-qPCR to identify Differentially Expressed Genes (DEGs). Pathway enrichment analysis can then reveal involvement in immune effector processes and leukocyte activation [6].
  • Protein Analysis: Use Western Blotting to detect and quantify key pathway proteins, such as phosphorylated PERK, IRE1, ATF4, and CHOP [3].
  • Phenotypic Assays:
    • Apoptosis: Conduct flow cytometry using Annexin V/PI staining.
    • Proliferation: Perform MTT or BrdU assays.
    • Invasiveness: Use a Matrigel invasion chamber assay [3].

References

Clinical Data on Dienogest (2 mg/day) from Long-Term Studies

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key findings on the efficacy and physical effects of long-term dienogest use from two clinical studies.

Aspect Study 1 (52 weeks) [1] Study 2 (12-18 months) [2]
Patient Cohort 81 patients with endometriomas ≥4 cm 188 patients with endometriosis
Pain Reduction (VAS) NRS score: 6.6 → 1.2 at 12 months VAS score: 40.8 mm → 7.3 mm at 12 months
Endometrioma Size Reduction Volume: 37.8 ml → 11.8 ml at 12 months Diameter (unilateral): 30.9 mm → 14.7 mm at 18 months
Impact on Ovarian Reserve (AMH) No significant change Not reported
Bone Mineral Density (BMD) Not reported 20% of patients (10/50) had below-expected Z-score after >18 months
Common Adverse Event Not specified Uterine bleeding (3.2%)

The table below compares the outcomes of two different dosages of dienogest from a 48-week clinical trial.

Comparative Efficacy and Safety: 1 mg vs. 2 mg Dienogest

This data comes from a 48-week, randomized, open-label, parallel-group trial [3] [4] [5].

Parameter 1 mg/day Dienogest 2 mg/day Dienogest
Menstrual Pain Reduction (VAS) Mean decrease: 44.63 mm Mean decrease: 54.19 mm
Statistical Non-inferiority Not confirmed against 2 mg dose -
Effect on Endometrioma Volume Improvement observed, but less than 2 mg Greater reduction than 1 mg group
Serum Estradiol Suppression Comparable to 2 mg group Comparable to 1 mg group
Bone Mineral Density (BMD) Loss Less pronounced More pronounced
Adverse Events Fewer More

Potential Pathways and Experimental Considerations

While the search did not yield specific signaling pathways for method optimization, dienogest's primary mechanism of action in therapy involves suppressing the estrogen-dependent growth of endometrial tissue [2]. In the context of drug development and bioanalysis, this implies that your experiments with Dienogest-d4 (a deuterated internal standard) are likely related to quantifying drug concentration in biological samples (e.g., blood, plasma) for pharmacokinetic studies.

A general workflow for such a method development and optimization process can be conceptualized as follows:

G Start Start: Method Development SamplePrep Sample Preparation - Protein precipitation - Liquid-liquid extraction - Solid-phase extraction Start->SamplePrep MS Mass Spectrometry (MS/MS) - Optimize MRM transitions - Fine-tune voltages Validation Method Validation - Specificity & Linearity - Accuracy & Precision - Matrix effects MS->Validation Chromatography Chromatography (LC) - Select column - Optimize mobile phase - Gradient elution SamplePrep->Chromatography Chromatography->MS End Optimized Method Validation->End

How to Proceed with Your Technical Optimization

Since the specific technical information you need was not available in the search results, here are some suggested steps to find it:

  • Consult Analytical Chemistry Resources: Specialized resources like the Analytical Chemistry Handbook, Journal of Chromatography A/B, or the Journal of Pharmaceutical and Biomedical Analysis are more likely to contain detailed methodologies for mass spectrometry and chromatography optimization.
  • Refine Your Search Terms: Use more specific technical phrases in your searches, such as:
    • "LC-MS/MS method for dienogest quantification"
    • "this compound internal standard optimization"
    • "Troubleshooting matrix effects dienogest bioanalysis"
    • "HPLC method validation for dienogest"
  • Review Manufacturer Data: If the this compound standard was acquired from a chemical supplier (e.g., Sigma-Aldrich, Cayman Chemical), their product documentation or website may offer technical notes, certificates of analysis, or suggested protocols.

References

A Guide to Dienogest Analysis & Column Selection

Author: Smolecule Technical Support Team. Date: February 2026

For researchers quantifying Dienogest or its deuterated analog in biological matrices, the table below summarizes a validated high-resolution LC-MS method from the literature [1].

Parameter Specification
Analytical Technique High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrument Mode Targeted Selected Ion Monitoring (t-SIM) on an Orbitrap platform
Column Type Not explicitly stated, but a Reversed-Phase column is implied
Run Time 12 minutes
Sample Volume 50 µL of human or murine plasma
Lower Limit of Quantitation (LLOQ) Method validates 11 progestins; performance for Dienogest specifically is demonstrated [1]
Key Advantage Simultaneous quantification of 11 synthetic progestins and 4 endogenous steroids

This method is highly relevant for Dienogest-d4 analysis. Deuterated internal standards like this compound behave almost identically to their non-deuterated analogs during the liquid chromatography (LC) separation stage. Therefore, a column and LC method that work for Dienogest will also be suitable for this compound.

Recommended HPLC Column Selection

Since the specific column brand was not listed, the selection should be based on the compound's properties and the technique. Dienogest is a non-polar synthetic steroid, making it an ideal candidate for Reversed-Phase Chromatography [2]. The following workflow outlines the column selection process.

G Start Start: HPLC Column Selection Step1 Determine Separation Mode Start->Step1 Step2 Select Particle Properties Step1->Step2 Mode Compound is non-polar Choose Reversed-Phase Step1->Mode Step3 Choose Column Dimensions Step2->Step3 Particle Common particle: C18 Particle size: 3 or 5 µm Pore size: 6-12 nm Step2->Particle Step4 Final Column Choice Step3->Step4 Dimensions For high sensitivity/resolution: Longer column (e.g., 150 mm) For faster analysis: Shorter column (e.g., 50 mm) Step3->Dimensions Choice Reversed-Phase Column C18, 3µm, 150mm length Step4->Choice

Frequently Asked Questions & Troubleshooting

Q1: What is the most critical step in developing an LC-MS method for this compound? The sample preparation and chromatography are crucial. Using a stable isotope-labeled internal standard like this compound itself is the gold standard, as it corrects for losses during sample preparation and matrix effects during ionization in the mass spectrometer. The cited method uses this approach for accurate quantification [1].

Q2: I am getting a low signal for this compound. What could be the cause?

  • Check the MS settings: Ensure the mass spectrometer is tuned and calibrated correctly for the specific mass-to-charge (m/z) ratio of this compound.
  • Review sample preparation: The extraction efficiency from the plasma matrix might be low. Re-optimize protein precipitation, liquid-liquid extraction, or solid-phase extraction steps.
  • Ion suppression: Co-eluting matrix components can suppress the ionization of your analyte. Improving the chromatographic separation, as per the guide above, can mitigate this.

Q3: The peak shape for Dienogest is broad and tailing. How can I improve it?

  • Modify the mobile phase: Adjust the pH or the composition of the organic solvent (e.g., acetonitrile or methanol). Adding a modifier like 0.1% formic acid can often improve peak shape.
  • Check column temperature: Increasing the column temperature (e.g., to 40-50°C) can enhance mass transfer and lead to sharper peaks.
  • Confirm column health: A degraded or contaminated column can cause peak tailing. Test with a standard to confirm column performance.

Q4: Can I use this method for other progestins? Yes, absolutely. The referenced LC-MS method was designed for the simultaneous quantification of 11 different synthetic progestins, including Dienogest, Levonorgestrel, and Drospirenone, making it highly adaptable for multi-analyte panels [1].

References

Dienogest-d4 mobile phase optimization

Author: Smolecule Technical Support Team. Date: February 2026

Reference HPLC Method for Dienogest

The following table summarizes a validated method for the simultaneous determination of Dienogest (DIE) and Estradiol Valerate (EST) using High-Performance Liquid Chromatography (HPLC) [1].

Parameter Specification
Analytical Column ACE C8 column
Mobile Phase Acetonitrile : 0.03 M Ammonium Nitrate (pH 5.4) (70:30, v/v)
Flow Rate 2.0 mL/min
Detection Wavelength 280 nm
Internal Standard Cyproterone Acetate
Linearity Range (DIE) 3.0 - 45.0 µg/mL

Detailed Experimental Protocol

Here is the detailed methodology as described in the research article for you to replicate or use as a starting point [1]:

  • Mobile Phase Preparation: Prepare 0.03 M ammonium nitrate solution and adjust its pH to 5.4. Mix this solution with acetonitrile in a ratio of 30:70 (v/v). Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
  • Standard Solution Preparation: Weigh and dissolve accurate quantities of Dienogest and Estradiol Valerate reference standards in the mobile phase or a suitable solvent (e.g., methanol-water) to achieve the concentration ranges specified in the table above. The internal standard, Cyproterone Acetate, should also be prepared and added to the solutions.
  • Chromatographic Conditions:
    • Column: ACE C8 column (specifications like particle size and dimensions were not detailed in the abstract, but a common dimension such as 250 x 4.6 mm, 5 µm can be a starting point).
    • The column temperature was not specified; ambient temperature can be used initially.
    • Injection Volume: The abstract does not specify an injection volume; a standard volume of 10-20 µL is typical and can be optimized.
  • System Suitability: Before running the analytical batch, perform a system suitability test by injecting a standard solution. Check parameters like theoretical plates, tailing factor, and reproducibility to ensure the chromatographic system is adequate.

Troubleshooting Guide and FAQs

Since a direct method for Dienogest-d4 is not available, you may encounter issues during method adaptation. The following workflow diagram outlines a logical approach to troubleshooting and optimizing the method for your deuterated compound.

Start Start: Poor Chromatography (e.g., peak shape, retention) Step1 Check System Suitability with Dienogest Std. Start->Step1 Step2 Analyze this compound under same conditions Step1->Step2 Step3 Compare retention times (tR) and peak shapes Step2->Step3 Comp1 tR significantly different? Step3->Comp1 Comp2 Peak shape acceptable? Comp1->Comp2 No Adjust1 Adjust Mobile Phase Organic Modifier Ratio Comp1->Adjust1 Yes Adjust2 Optimize Column Temperature or pH (if applicable) Comp2->Adjust2 No Success Method Optimized Comp2->Success Yes Adjust1->Step2 Adjust2->Step2

Based on the workflow above, here are some specific questions and answers to guide you:

  • Q1: The peak for this compound is too weak or has a low signal-to-noise ratio in LC-MS.

    • A1: this compound is explicitly used as a tracer and internal standard for LC-MS quantitative analysis [2]. Ensure you are using a sensitive enough mass spectrometer (e.g., Triple Quadrupole) in Selected Reaction Monitoring (SRM) mode. Prepare fresh standard solutions and check for possible adsorption to vials or tubing.
  • Q2: The retention time of this compound is shifting.

    • A2: Deuterated compounds can exhibit slightly shorter retention times in reverse-phase HPLC compared to their non-labeled counterparts due to the isotopic effect. This is normal. However, significant shifts or drifts indicate an unstable chromatographic system. Ensure your mobile phase is prepared consistently, the column is equilibrated, and the column temperature is stable.
  • Q3: Can I use a different column?

    • A3: Yes. The reference method uses a C8 column [1]. A common C18 column can be a good alternative starting point for method development. A C18 column will generally provide stronger retention for hydrophobic compounds like Dienogest. If you switch columns, you will likely need to re-optimize the mobile phase ratio to achieve similar retention and separation.
  • Q4: How do I improve peak shape?

    • A4: If peak tailing or broadening occurs, try the following:
      • Add a modifier: Add 0.1% formic acid or ammonium acetate to the mobile phase to improve peak shape in LC-MS applications.
      • Adjust pH: The reference method uses pH 5.4 [1]. Slightly altering the pH (e.g., between 4.0 and 6.0) can significantly impact peak shape.
      • Column Temperature: Increase the column temperature (e.g., 30-40°C) to enhance mass transfer and improve peak shape.

Key Considerations for Method Optimization

  • Deuterium Isotope Effect: Be aware that this compound may elute slightly earlier than Dienogest on a reversed-phase column because the C-D bond is stronger and slightly more hydrophobic than the C-H bond, which can affect the compound's interaction with the stationary phase [2].
  • Application Purpose: The reference method uses UV detection at 280 nm [1]. If you are using LC-MS, you can simplify the mobile phase by using volatile buffers like ammonium formate or acetate instead of ammonium nitrate, and you can use a shorter column for faster analysis.
  • Safety and Compliance: Note that this compound is for research use only and is a controlled substance in some territories [2].

References

Dienogest-d4 signal-to-noise ratio improvement

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Signal-to-Noise Ratio

The Signal-to-Noise Ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise, typically expressed in decibels (dB). A higher SNR indicates a clearer, more distinguishable signal from the noise, which is crucial for the accuracy and reliability of analytical data [1].

The general formula for calculating SNR in decibels is: SNR (dB) = 10 log₁₀(Psignal / Pnoise) Where Psignal is the power of the signal and Pnoise is the power of the noise [1].

General Strategies for Improving SNR

The following table summarizes common sources of poor SNR and their potential solutions, drawn from general practices in optical and electronic measurements [2].

Issue Source Potential Solution Brief Rationale
Low Signal Strength Increase analyte concentration; optimize sample introduction; use signal averaging. Directly boosts the target signal power over the noise floor.
High Background Noise Use optical bandpass filters; shield detectors from ambient light; use lock-in detection. Removes unwanted external noise sources from the measurement.
Detector Electronic Noise Select a detector with lower dark current or thermal noise; cool the detector. Reduces inherent noise generated by the detection hardware.
Source Noise Implement balanced detection (e.g., with a beam splitter). Cancels out noise common to both the signal and a reference path.
Inefficient Signal Generation Use optical preamplification (e.g., a fiber amplifier). Boosts the signal before it reaches the noisy detection stage.

For analytical chemistry applications like LC-MS/MS, these general principles translate to:

  • Chromatography: Ensure sharp, well-resolved peaks to maximize signal intensity.
  • Sample Preparation: Use clean extraction techniques to reduce matrix effects that contribute to chemical noise.
  • Mass Spectrometer: Regularly clean the ion source and mass analyzer, and properly calibrate the instrument to maintain optimal sensitivity.

A Systematic Workflow for SNR Troubleshooting

The diagram below outlines a logical, step-by-step process you can follow to diagnose and improve SNR issues in your experimental setup.

Start Start: Poor Signal-to-Noise Ratio Step1 Measure Signal and Noise Power Start->Step1 Step2 Calculate Baseline SNR Step1->Step2 Step3 Hypothesize Primary Issue Step2->Step3 Step4 Implement Solution Step3->Step4 Step5 Re-measure and Compare SNR Step4->Step5 Success SNR Improved? Step5->Success Success->Step3 No End Optimal SNR Achieved Success->End Yes

Frequently Asked Questions

  • What is a good SNR value?

    • For analytical instruments, a ratio of 3:1 is often considered the minimum for detecting a signal, while a ratio of 10:1 or higher is typically needed for reliable quantification. In decibels, a value above 25-40 dB is generally considered good to excellent, depending on the application [3] [1].
  • Can SNR be negative, and what does it mean?

    • Yes, SNR can be negative in decibels. This occurs when the noise power is greater than the signal power (i.e., Psignal / Pnoise < 1). This indicates a very poor-quality signal where the information is likely unrecoverable [1].
  • What's the difference between SNR and RSSI?

    • RSSI (Received Signal Strength Indicator) measures only the absolute strength of a signal. SNR compares that signal strength to the level of background noise. A high RSSI with a low SNR still results in poor performance because the signal is drowned out by noise [1].

Key Considerations for Your Research

To progress with your method development for Dienogest-d4, I suggest:

  • Consulting Specialized Literature: Search for validated bioanalytical methods for Dienogest (the non-deuterated form) in scientific journals. The sample preparation, chromatography, and mass spectrometry parameters will be highly relevant.
  • Leveraging Vendor Support: Instrument manufacturers (e.g., Sciex, Waters, Agilent) often provide extensive application notes and technical support for method optimization on their platforms.
  • Systematic Experimentation: Use the workflow above. Change one parameter at a time (e.g., collision energy, source temperature, mobile phase composition) and meticulously document its effect on the SNR of your this compound peak.

References

Dienogest-d4 batch-to-batch variability

Author: Smolecule Technical Support Team. Date: February 2026

Dienogest Pharmacological Profile

The table below summarizes key information about dienogest (DNG) from the available literature.

Aspect Description
Drug Class 19-nortestosterone derivative; hybrid progestin [1]
Primary Indications Combined with EE: Oral contraception, PCOS-associated hirsutism management [2]. Monotherapy: Endometriosis treatment [3].
Key Mechanism Binds selectively to the progesterone receptor; suppresses luteinizing hormone (LH) & ovarian activity; increases Sex Hormone-Binding Globulin (SHBG) [2] [1].
Effect on Androgens Reduces ovarian androgen production; decreases serum free testosterone [2].
Population PK Model Linear two-compartment model with first-order absorption and linear elimination [1].

Experimental Data & Protocols

For your reference, here are summaries of key experimental methodologies from the literature that characterize the pharmacokinetics and pharmacodynamics of dienogest.

  • Population PK/PD Study Design: A study was conducted on 86 healthy subjects who received oral DNG at doses of 0.5 mg, 1 mg, 2 mg, and 3 mg daily for 72 days. The study was a single-center, randomized, double-blinded, and dose-controlled design [1].

  • PK/PD Modeling Protocol:

    • Pharmacokinetics: A population pharmacokinetic (popPK) model was developed. DNG pharmacokinetics were described by a linear two-compartment model with first-order absorption and linear elimination from the central compartment [1].
    • Pharmacodynamics: The Hoogland Score (HS), a categorical measure of follicular development and ovarian activity, was used as the primary PD endpoint. An EMAX-based proportional odds model was used to characterize the relationship between DNG exposure (measured as AUC) and the probability of achieving a specific Hoogland Score [1].
    • Model Output: The model successfully described the data, showing that even moderate DNG exposures (e.g., from a 2 mg dose) resulted in a high probability of suppressed ovarian activity (HS ≤ 2) or ovulation inhibition (HS ≤ 4) [1].
  • Clinical Efficacy Trial Protocol:

    • Objective: To demonstrate the efficacy of a prolonged-release oral formulation of DNG 2 mg + Ethinylestradiol (EE) 0.02 mg versus placebo for managing hirsutism in women with PCOS [2].
    • Design: A multinational, multicenter, double-blind, placebo-controlled trial. Participants were randomized to receive either the DNG+EE combination or placebo for up to nine 28-day cycles [2].
    • Participants: Women aged 14-40 with PCOS, diagnosed with clinical hyperandrogenism (adapted modified Ferriman-Gallwey (mFG) score ≥7) plus oligomenorrhea and/or polycystic ovary morphology [2].
    • Primary Endpoints: (1) Change from baseline in the adapted mFG score at the end of Cycle 9, and (2) Proportion of responders (participants with ≥50% reduction in mFG score) [2].
    • Key Findings: The LS mean change in mFG score was -3.8 for the DNG+EE group vs. -1.5 for placebo (difference -2.24, p < 0.0001). The treatment was effective across different BMI subgroups [2].

Dienogest Mechanism and Workflow Diagrams

The following diagrams illustrate the drug's mechanism of action and the experimental workflow based on the searched data.

G DNG_Oral Oral Dienogest (DNG) Intake PK_Model PK: 2-Compartment Model (First-Order Absorption & Elimination) DNG_Oral->PK_Model AUC Systemic Exposure (AUC) PK_Model->AUC PD_Mechanism PD: Binds to Progesterone Receptor AUC->PD_Mechanism LH_Suppression Suppresses Pituitary LH Secretion PD_Mechanism->LH_Suppression Ovarian_Suppression Suppresses Ovarian Activity LH_Suppression->Ovarian_Suppression Follicle_Outcome Inhibits Follicular Development (Measured by Hoogland Score) Ovarian_Suppression->Follicle_Outcome For Contraception/PCOS Androgen_Reduction Reduces Ovarian Androgen Production Ovarian_Suppression->Androgen_Reduction Clinical_Effect Clinical Outcome: Reduced Hirsutism (mFG Score) Androgen_Reduction->Clinical_Effect SHBG_Increase EE Component Increases SHBG FreeT_Reduction Decreases Serum Free Testosterone SHBG_Increase->FreeT_Reduction FreeT_Reduction->Clinical_Effect

Diagram 1: Integrated PK/PD Model & Mechanism of Action of Dienogest. This diagram synthesizes information from the search results, showing the path from oral administration to clinical effect, including the established Population PK model and key pharmacodynamic actions leading to ovulation inhibition and hirsutism reduction [2] [1]. EE: Ethinylestradiol; LH: Luteinizing Hormone; SHBG: Sex Hormone-Binding Globulin; PK: Pharmacokinetics; PD: Pharmacodynamics.

G Start Study Population: Women with PCOS & Hirsutism (mFG ≥7) Randomize Randomization (4:1) Start->Randomize Group1 Intervention Group (Prolonged-release DNG 2mg + EE 0.02mg) Randomize->Group1 Group2 Control Group (Placebo) Randomize->Group2 Duration Treatment Duration: Up to nine 28-day cycles Group1->Duration Group2->Duration Endpoint1 Co-Primary Endpoint 1: Change in adapted mFG Score Duration->Endpoint1 Endpoint2 Co-Primary Endpoint 2: Proportion of Responders (≥50% mFG reduction) Duration->Endpoint2 Analysis Analysis: Mixed-Model Repeated Measure (MMRM) Endpoint1->Analysis Endpoint2->Analysis

Diagram 2: Clinical Trial Workflow for DNG+EE in PCOS. This flowchart outlines the design of the pivotal clinical trial evaluating dienogest combined with ethinylestradiol for treating hirsutism in Polycystic Ovary Syndrome (PCOS) [2].

Frequently Asked Questions

Based on the search results, here are answers to anticipated technical questions.

  • Q1: What is the evidence for the efficacy of dienogest in PCOS?

    • A1: A 2025 Phase III randomized controlled trial demonstrated that a prolonged-release formulation of DNG 2 mg + EE 0.02 mg was effective for managing PCOS-associated hirsutism. After nine treatment cycles, the reduction in the hirsutism score (mFG) was significantly greater in the DNG+EE group compared to placebo (-3.8 vs. -1.5). The treatment also normalized serum testosterone levels and improved menstrual cycle regularity [2].
  • Q2: How does dienogest suppress ovarian function?

    • A2: Dienogest suppresses ovulation by inhibiting the pituitary secretion of Luteinizing Hormone (LH), which in turn suppresses ovarian follicular development. A specific PK/PD model links the systemic exposure of DNG (AUC) to the suppression of ovarian activity, as measured by the Hoogland Score. The model predicts a high probability of ovulation inhibition even at standard therapeutic doses (e.g., 2 mg) [1].

A Note on Dienogest-d4 and Suggested Next Steps

The search results do not mention This compound, which is a stable isotope-labeled analog of dienogest used as an internal standard in bioanalytical methods (e.g., LC-MS/MS) to correct for instrument variability and sample preparation losses.

  • Understanding Variability: For a deuterated internal standard like this compound, "batch-to-batch variability" typically refers to the consistency of its chemical purity and isotopic enrichment between different manufacturing lots. Low variability is crucial for achieving accurate and reproducible quantitative results.
  • How to Proceed:
    • Consult Manufacturer Data: The most reliable source for batch-specific data is the certificate of analysis (CoA) provided by the supplier or manufacturer of this compound.
    • Perform In-House QC: Establish a quality control protocol in your lab. This usually involves analyzing each new batch of this compound alongside the previous one in a validation run to check for consistent instrument response and its impact on the calibration curve and quality control samples.

References

Dienogest-d4 long-term method robustness

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Clinical Data

While not directly applicable to your needs, the search results did provide robust long-term clinical data for Dienogest. The table below summarizes key findings from these studies for your reference.

Study Focus Duration Key Efficacy Findings Key Safety Findings
Endometriosis [1] [2] Up to 108 months Progressive reduction in endometrioma size (from 33.2 mm to 7 mm); significant improvement in dysmenorrhea, dyspareunia, dyschezia, and pelvic pain [1]. Most common side effects: menstrual alterations (22.9%), headache, weight gain, reduced libido; 27.6% of long-term users developed osteopenia [1].
Adenomyosis [3] Up to 50 months 56% of patients achieved excellent pelvic pain control; 24% used the drug for over 24 months [3]. 41% discontinued due to side effects (e.g., uncontrolled bleeding, headache, depression); older patients (≥45 years) were more likely to stop due to side effects [3].
Pooled Analysis [4] Up to 65 weeks Consistent reduction in endometriosis pain scores [4]. Well-tolerated profile; most common adverse reactions were headache, breast discomfort (<10%); bleeding pattern was manageable [4].

Experimental Workflow and Graphviz Diagram

Since the specific analytical protocols were not found, a general workflow for assessing method robustness is provided. You can adapt this high-level overview once you obtain the precise details for Dienogest-d4.

The following diagram outlines the key stages in a typical analytical method robustness assessment, which you can use as a template.

robustness_workflow Analytical Method Robustness Assessment start Start: Method Definition p1 Define Critical Parameters start->p1 p2 Design Experiment (e.g., DOE) p1->p2 p3 Execute Experiments p2->p3 p4 Measure Responses (e.g., Retention Time, Area) p3->p4 p5 Statistical Analysis p4->p5 end Report & Document Robustness p5->end

References

Established Chromatography Methods for Dienogest

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key parameters from validated chromatography methods for Dienogest analysis. Please note that these methods are for the unlabeled compound, but they form the basis upon which a method using Dienogest-d4 as an internal standard would be developed.

Method Feature HPLC Method for Related Substances [1] LC-MS/MS Method for Plasma [2]
Technique High Performance Liquid Chromatography (HPLC) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Stationary Phase Octadecylsilane (C18) bonded silica Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm)
Mobile Phase Gradient: A) Water/Acetonitrile Isocratic: Acetonitrile-5mM Ammonium Acetate (70:30, v/v)
B) Methanol/Acetonitrile
Detection UV Detection (e.g., 220 nm / 310 nm) Mass Spectrometry (MS) in positive ion mode
Key Application Separation and quantification of impurities in raw material and tablets Quantitative determination in human plasma for pharmacokinetic studies
Analysis Time Not specified 3.0 minutes per sample
Linear Range Not specified 1.003 - 200.896 ng/mL

The Role of this compound in Analysis

This compound is a deuterated analogue of Dienogest, where four hydrogen atoms are replaced with deuterium atoms [3]. In analytical chemistry, it is not typically compared for "performance" but is used as an Internal Standard (IS), particularly in mass spectrometry-based methods like LC-MS/MS [2].

  • Purpose: Its primary function is to correct for errors during sample preparation and analysis. It accounts for variations in extraction efficiency, instrument response, and matrix effects because it behaves almost identically to the analyte (Dienogest) but can be distinguished by the mass spectrometer.
  • How It's Used: A known amount of this compound is added to every sample (both calibration standards and unknown samples) before processing. The instrument then measures the ratio of the signal from Dienogest to the signal from this compound.
  • Chromatographic Behavior: While this compound is chemically very similar to Dienogest, the deuterium bonds are slightly stronger, which can cause the two compounds to elute at slightly different times (a phenomenon called isotopic separation). A well-developed chromatographic method must be able to resolve them to ensure accurate measurement. The LC-MS/MS method cited uses levonorgestrel d6 as an IS, demonstrating the same principle [2].

Experimental Design for Comparison

If you need to experimentally compare Dienogest and this compound, the process would involve verifying the performance of this compound as an internal standard. The following diagram outlines the core workflow for this validation.

Start Start: Validate this compound as IS Step1 1. Prepare calibration standards of Dienogest with fixed amount of this compound IS Start->Step1 Step2 2. Analyze samples using LC-MS/MS method Step1->Step2 Step3 3. Check Chromatographic Separation - Ensure baseline resolution  between Dienogest and this compound peaks Step2->Step3 Step4 4. Plot Calibration Curve (Response Ratio = Dienogest/Dienogest-d4) vs. Concentration Step3->Step4 Step5 5. Evaluate Method Performance - Linearity (R²) - Accuracy (% Nominal) - Precision (% CV) Step4->Step5 End IS Validation Complete Step5->End

References

Understanding Cross-Validation of Internal Standards

Author: Smolecule Technical Support Team. Date: February 2026

In the context of bioanalytical method development, "Dienogest-d4" almost certainly refers to a deuterated internal standard used for the precise quantification of Dienogest in biological samples (like plasma or serum) using techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Cross-validation ensures that the deuterated standard (this compound) performs reliably and consistently when compared to other potential internal standards or analytical methods. The following table outlines the core parameters typically assessed in such a process.

Validation Parameter Typical Experimental Approach
Selectivity & Specificity Analyzing blank samples from multiple sources to ensure no interference at the retention times of both Dienogest and this compound.
Calibration Curve & Linearity Preparing a series of calibration standards with varying concentrations of Dienogest and a fixed concentration of this compound. The response ratio is plotted to establish linearity.
Accuracy & Precision Repeating analysis of quality control (QC) samples at low, medium, and high concentrations across multiple batches and days to calculate % bias (accuracy) and % RSD (precision).
Extraction Recovery Comparing the analytical response of Dienogest and this compound spiked into a sample before and after extraction to determine the efficiency of the sample preparation process.
Matrix Effect Post-extraction addition: Spiking Dienogest and this compound into already processed blank samples from different sources and comparing the response to neat solutions, to check for ion suppression or enhancement.
Stability Conducting experiments to assess the stability of Dienogest and this compound in various conditions (e.g., benchtop, frozen, post-processing in autosampler).

The logical workflow for this cross-validation process can be summarized in the following diagram, which outlines the key experimental stages from preparation to final analysis.

G Start Start: Cross-Validation Plan Prep Preparation of Solutions (Dienogest & this compound) Start->Prep Selectivity Selectivity/Specificity Test Prep->Selectivity Linearity Linearity & Calibration Curve Selectivity->Linearity AccuracyPrecision Accuracy & Precision QC Runs Linearity->AccuracyPrecision Recovery Extraction Recovery Assessment AccuracyPrecision->Recovery Matrix Matrix Effect Evaluation Recovery->Matrix Stability Stability Experiments Matrix->Stability Analysis Data Analysis & Report Stability->Analysis

Dienogest-d4 comparison alternative internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Internal Standard Use

The validated method for quantifying synthetic progestins like Dienogest provides a clear protocol for using internal standards like Dienogest-d4 [1].

  • Sample Preparation: The internal standard (this compound) is added to all samples, including calibrators and quality controls, at a consistent concentration early in the process [1] [2].
  • Sample Processing: Uses online solid-phase extraction (SPE) for automated cleanup and concentration of the sample, reducing manual handling.
  • Chromatographic Separation: Analyzes via High-Performance Liquid Chromatography (HPLC) with a gradient elution to separate the six progestins from each other and from matrix components [1].
  • Detection and Quantification: Uses Tandem Mass Spectrometry (MS/MS) with Selected Reaction Monitoring (SRM) for high sensitivity and specificity. Quantification is based on the peak area ratio of the analyte to its internal standard [1].

How Internal Standards Improve Data Quality

Using an internal standard significantly improves the precision and reliability of analytical results by correcting for inconsistencies in sample preparation and instrument response [2]. The following diagram illustrates the workflow and key benefit of the internal standard method.

Start Start Analysis IS Add Internal Standard (e.g., this compound) to All Samples Start->IS Prep Sample Preparation IS->Prep Analysis Instrumental Analysis (LC-MS/MS) Prep->Analysis Measure Measure Peak Areas of Analyte and Internal Standard Analysis->Measure Calculate Calculate Peak Area Ratio (Area_Analyte / Area_IS) Measure->Calculate Quantify Quantify Using Calibration Curve Based on Ratio Calculate->Quantify Benefit Enhanced Data Precision Quantify->Benefit

This method is effective because any variation that affects the analyte's signal will similarly affect the internal standard's signal. Using their ratio for quantification cancels out these errors [3] [2]. One study demonstrated that using an internal standard improved the repeatability (Relative Standard Deviation) of results by a factor of 4.4 [2].

A Guide to Selecting an Internal Standard

Choosing the right internal standard is critical for a successful quantitative analysis. The table below outlines the core selection criteria.

Criterion Description Ideal Choice
Chemical Similarity Should behave similarly to the analyte during sample preparation and analysis [3] [2]. A stable isotope-labeled analogue like This compound for Dienogest [3] [4].
Absence in Sample Must not be present in the original sample matrix [3]. A synthetic compound or isotope not found naturally in the samples.
No Interference Must be resolvable from the analyte and other sample components (e.g., different retention time in chromatography) [3] [2]. A compound with a distinct mass or retention time.
Similar Concentration Should be added at a concentration similar to the expected analyte concentration [2]. Matches the analyte's concentration range for a similar detector response.

For Dienogest quantification in complex biological samples like plasma, This compound is the optimal internal standard due to its nearly identical chemical and physical properties, which provide superior compensation for analytical variability [1] [4]. Structural analogues or other deuterated compounds are practical alternatives when a perfect isotopic match is unavailable, but they require more rigorous validation to ensure similar performance [3].

References

Dienogest-d4 selectivity specificity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Selectivity Profile of Dienogest

The table below summarizes the experimental data on Dienogest's agonist activity across various human steroid hormone receptors, as determined by transactivation assays [1].

Steroid Hormone Receptor Dienogest Agonist Activity (EC₅₀) Assay Concentration Limit
Progesterone Receptor (PR) 3.4 / 10.5 nmol/L -
Androgen Receptor (AR) Antagonistic activity only (EC₅₀ 420.6 / 775.0 nmol/L) -
Glucocorticoid Receptor (GR) No activity 3000 nmol/L
Mineralocorticoid Receptor (MR) No activity 3000 nmol/L
Estrogen Receptor α (ERα) No activity 3000 nmol/L
Estrogen Receptor β (ERβ) No activity 3000 nmol/L

This data confirms that Dienogest is a selective progesterone receptor agonist with additional anti-androgenic properties, and it does not bind to estrogen, glucocorticoid, or mineralocorticoid receptors [1].

Detailed Experimental Protocol

The key data in the table above was generated using the following methodology [1]:

  • Assay Type: In vitro transactivation assay.
  • General Procedure: Cells (e.g., HeLa, yeast) are engineered to be transfected with a plasmid containing a specific human steroid hormone receptor (PR, AR, GR, MR, ERα, ERβ) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter.
  • Agonist Activity Measurement: Cells are treated with increasing concentrations of Dienogest. The compound's ability to activate the receptor and induce reporter gene expression is measured. The EC₅₀ (half-maximal effective concentration) is then calculated from the dose-response curve.
  • Antagonist Activity Measurement: To assess blockade, cells are co-treated with Dienogest and a known agonist for the receptor (e.g., R1881 for the AR). The suppression of the agonist-induced signal indicates antagonistic activity.

Molecular Mechanisms and Pathways in Endometriosis

Beyond receptor binding, gene expression profiling studies provide insights into the direct effects of Dienogest on endometriotic cells. The following diagram illustrates the key molecular pathways affected, based on genome-wide analyses [2] [3].

G DNG Dienogest (DNG) PR Progesterone Receptor (PR) DNG->PR Binds Selectively Downstream Downstream Gene Regulation PR->Downstream MMPs Suppression of Matrix Metalloproteinases (MMPs) Downstream->MMPs CSF1_MST1 Suppression of Chemotaxis Regulators (CSF1, MST1) Downstream->CSF1_MST1 Immune Regulation of Immune Effector Processes Downstream->Immune Lesion Lesion Atrophy & Reduced Recurrence MMPs->Lesion Inflammation Controlled Inflammation CSF1_MST1->Inflammation Immune->Inflammation Outcomes Therapeutic Outcomes Pain Pain Relief Lesion->Pain Inflammation->Pain

The diagram shows that Dienogest's therapeutic effects are mediated through its selective binding to the progesterone receptor, leading to a cascade of gene regulation that ultimately controls disease progression [2] [4] [3].

Comparison with Other Progestins

Dienogest's selectivity profile is distinct from other progestins. The following table provides a comparative overview based on transactivation assay data [1].

Progestin Progesterone Receptor Androgen Receptor Estrogen Receptor Glucocorticoid Receptor Mineralocorticoid Receptor
Dienogest Agonist Antagonist Inactive Inactive Inactive
Progesterone Agonist Antagonist Inactive Inactive Antagonist
Norethisterone Agonist Agonist Agonist (ERα) Inactive Inactive
Medroxyprogesterone Acetate Agonist Agonist Inactive Agonist Inactive

Research Status of Dienogest-d4

The search results do not contain specific experimental data for This compound. This deuterated form is typically used as an internal standard in bioanalytical chemistry (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS) for quantitative analysis of standard Dienogest in biological samples. As such, its receptor binding selectivity and specificity are presumed to be identical to its non-deuterated counterpart, as deuterium substitution primarily affects metabolic stability rather than the core pharmacological structure responsible for receptor binding.

References

×

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

315.213636024 Da

Monoisotopic Mass

315.213636024 Da

Heavy Atom Count

23

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